Product packaging for Theophylline Sodium Glycinate(Cat. No.:CAS No. 10092-68-9)

Theophylline Sodium Glycinate

Cat. No.: B10774723
CAS No.: 10092-68-9
M. Wt: 277.21 g/mol
InChI Key: AIJQWRAOMFRHTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theophylline Sodium Glycinate is a water-soluble complex of theophylline and glycinate, designed to enhance the solubility and bioavailability of the parent compound for research applications. This complex functions primarily as a non-selective phosphodiesterase (PDE) inhibitor, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Furthermore, it acts as a non-selective adenosine receptor antagonist, blocking the actions of adenosine at A1, A2A, A2B, and A3 receptors. These dual mechanisms underpin its primary research value in studying bronchial smooth muscle relaxation, pulmonary function, and inflammatory processes, making it a critical tool for in vitro and in vivo models of respiratory diseases like asthma and COPD.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N5NaO4 B10774723 Theophylline Sodium Glycinate CAS No. 10092-68-9

Properties

IUPAC Name

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQWRAOMFRHTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905845
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8000-10-0, 10092-68-9
Record name Theophylline sodium glycinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sodium salt, compd. with theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE SODIUM GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Theophylline Sodium Glycinate: A Comprehensive Analysis of its Antagonistic Action on Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many decades. Theophylline sodium glycinate is a salt of theophylline, formulated to enhance its solubility and facilitate parenteral administration. The therapeutic effects of theophylline are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide will provide an in-depth exploration of the latter, focusing on the molecular interactions and downstream cellular consequences of theophylline's binding to adenosine receptor subtypes. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

The primary active moiety responsible for the pharmacological effects of this compound is theophylline. Its mechanism of action is intricately linked to its structural similarity to adenosine, allowing it to competitively antagonize adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline acts as a non-selective antagonist at these receptors, with varying affinities for each subtype.

Quantitative Pharmacological Data

The affinity and potency of theophylline at the different adenosine receptor subtypes have been quantified through various in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of theophylline's interaction with each receptor.

Table 1: Binding Affinities (Ki) of Theophylline at Human Adenosine Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell PreparationKi (µM)Reference
A1[3H]DPCPXHuman cerebral cortex membranes13
A2A[3H]CGS 21680Human striatal membranes13
A2B[3H]DPCPXHuman astrocytoma cells45
A3[125I]AB-MECACHO cells expressing human A3 receptor>100

Ki values represent the concentration of theophylline required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (IC50/EC50) of Theophylline at Human Adenosine Receptors

Receptor SubtypeAssay TypeAgonistFunctional Effect MeasuredIC50 (µM)Reference
A1cAMP accumulationNECAInhibition of forskolin-stimulated cAMP10.8
A2AcAMP accumulationNECAStimulation of cAMP14.2
A2BcAMP accumulationNECAStimulation of cAMP24.0

IC50 values represent the concentration of theophylline required to inhibit 50% of the agonist-induced response.

Detailed Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental methodologies. The following sections detail the protocols for two key types of assays used to characterize the interaction of theophylline with adenosine receptors.

Radioligand Binding Assay for A1 Adenosine Receptors

This protocol describes a method to determine the binding affinity (Ki) of theophylline for the A1 adenosine receptor using a competitive binding assay with a selective radioligand.

1. Materials:

  • Tissue Preparation: Human cerebral cortex membranes.
  • Radioligand: [3H]DPCPX (a selective A1 antagonist).
  • Non-specific Binding Control: R-PIA (a selective A1 agonist).
  • Test Compound: Theophylline.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

  • Aliquots of the membrane preparation (50-100 µg of protein) are incubated with a fixed concentration of [3H]DPCPX (e.g., 1 nM).
  • A range of concentrations of theophylline (e.g., 10^-9 to 10^-3 M) are added to compete with the radioligand for binding to the A1 receptors.
  • To determine non-specific binding, a separate set of tubes is incubated with the radioligand in the presence of a high concentration of R-PIA (e.g., 1 µM).
  • The incubation is carried out at 25°C for 60 minutes in the assay buffer.
  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
  • The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
  • The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are plotted as the percentage of specific binding versus the logarithm of the theophylline concentration.
  • The IC50 value (the concentration of theophylline that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Adenosine Receptors

This protocol describes a method to determine the functional potency (IC50) of theophylline as an antagonist at the A2A adenosine receptor by measuring its effect on agonist-stimulated cyclic AMP (cAMP) production.

1. Materials:

  • Cell Line: HEK-293 cells stably expressing the human A2A adenosine receptor.
  • Agonist: NECA (a non-selective adenosine receptor agonist).
  • Test Compound: Theophylline.
  • cAMP Stimulation Agent: Forskolin (activates adenylyl cyclase).
  • Assay Medium: Serum-free cell culture medium.
  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

2. Procedure:

  • The cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are pre-incubated with various concentrations of theophylline for 15-30 minutes.
  • The cells are then stimulated with a fixed concentration of NECA (e.g., EC50 concentration) in the presence of forskolin for 30 minutes at 37°C.
  • The incubation is stopped, and the cells are lysed according to the protocol of the cAMP detection kit.
  • The intracellular cAMP levels are measured using the detection kit.

3. Data Analysis:

  • The data are plotted as the cAMP concentration versus the logarithm of the theophylline concentration.
  • The IC50 value (the concentration of theophylline that inhibits 50% of the NECA-stimulated cAMP production) is determined from the resulting dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of adenosine receptors and the antagonistic effect of theophylline, as well as a typical experimental workflow.

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates Theophylline Theophylline Theophylline->A1R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Caption: A1 adenosine receptor signaling pathway and the antagonistic action of theophylline.

Adenosine_A2_Signaling cluster_membrane Cell Membrane A2R A2A/A2B Receptor G_protein Gs Protein A2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2R Activates Theophylline Theophylline Theophylline->A2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates targets leading to

Caption: A2A/A2B adenosine receptor signaling pathway and the antagonistic action of theophylline.

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Human Cerebral Cortex) Incubation Incubate membranes, radioligand, and theophylline/control at 25°C Membrane_Prep->Incubation Radioligand Radioligand ([3H]DPCPX) Radioligand->Incubation Theophylline_Dilutions Serial Dilutions of Theophylline Theophylline_Dilutions->Incubation NSB_Control Non-specific Binding Control (R-PIA) NSB_Control->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay to determine the Ki of theophylline.

Conclusion

Theophylline, the active component of this compound, exerts a significant portion of its therapeutic effects through the competitive, non-selective antagonism of adenosine receptors. The quantitative data clearly indicate that theophylline has the highest affinity for A1 and A2A receptors, a moderate affinity for A2B receptors, and a low affinity for A3 receptors. By blocking A1 receptors, theophylline can inhibit the bronchoconstrictor effects of adenosine. Its antagonism of A2A and A2B receptors contributes to its anti-inflammatory properties and bronchodilatory effects through the modulation of cAMP signaling pathways. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of methylxanthines and other adenosine receptor modulators. A thorough understanding of these molecular mechanisms is paramount for the development of more selective and efficacious therapies for respiratory and other inflammatory diseases.

An In-depth Technical Guide to the Synthesis and Characterization of Theophylline Sodium Glycinate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline Sodium Glycinate is a well-established bronchodilator, recognized for its enhanced solubility and bioavailability compared to theophylline alone.[1][2] It exists as an equilibrium mixture of theophylline sodium and glycine, typically buffered with an additional mole of glycine.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound crystals. It details robust experimental protocols, presents quantitative data in accessible formats, and visualizes key workflows, serving as a vital resource for professionals in pharmaceutical development and research.

Synthesis of this compound

The synthesis of this compound does not typically involve the formation of a covalent molecular structure but rather the creation of a stable, water-soluble equilibrium mixture. The process is based on the reaction of theophylline with sodium hydroxide to form the sodium salt, which is then combined with glycine. According to the United States Pharmacopeia (USP), the mixture contains approximately equimolecular proportions of Theophylline Sodium (C₇H₇N₄NaO₂) and Glycine (C₂H₅NO₂), and is buffered with an extra mole of Glycine.[3][4]

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis based on the equimolecular relationship described in the USP monograph.

Materials:

  • Theophylline (anhydrous, C₇H₈N₄O₂)

  • Sodium Hydroxide (NaOH)

  • Glycine (C₂H₅NO₂)

  • Deionized Water

  • Ethanol (for precipitation/washing, optional)

Procedure:

  • Molar Calculation: Determine the required mass of each reactant based on a 1:1 molar ratio of Theophylline to Sodium Hydroxide and a 1:2 molar ratio of Theophylline to Glycine.

  • Preparation of Sodium Glycinate Solution: In a suitable reaction vessel, dissolve the calculated amount of Sodium Hydroxide and Glycine in deionized water with stirring until a clear solution is obtained.

  • Formation of Theophylline Sodium: In a separate vessel, create a slurry of Theophylline in a minimal amount of warm deionized water.

  • Reaction Mixture: Slowly add the Theophylline slurry to the sodium glycinate solution under continuous stirring. The mixture may be gently heated (e.g., to 80°C) to ensure complete dissolution and reaction.[5]

  • Crystallization: The product can be isolated by cooling the solution to induce crystallization. Alternatively, an anti-solvent crystallization approach, such as the slow addition of ethanol, can be employed.[6]

  • Isolation and Drying: The resulting white crystalline precipitate is collected by filtration. The crystals are washed with small portions of cold water or ethanol to remove any unreacted starting materials.[3] The crystals are then dried at 105°C for 4 hours until a constant weight is achieved.[3]

Synthesis Workflow

The logical flow of the synthesis process is illustrated below.

Synthesis_Workflow cluster_reactants Reactants Theophylline Theophylline Dissolution Dissolution & Mixing (Aqueous Solution) Theophylline->Dissolution NaOH Sodium Hydroxide NaOH->Dissolution Glycine Glycine Glycine->Dissolution Water Deionized Water Water->Dissolution Reaction Formation of Equilibrium Mixture Dissolution->Reaction Stirring & Heating Crystallization Crystallization (Cooling / Anti-solvent) Reaction->Crystallization Isolation Isolation & Washing (Filtration) Crystallization->Isolation Drying Drying (105°C, 4h) Isolation->Drying FinalProduct Theophylline Sodium Glycinate Crystals Drying->FinalProduct

A flowchart of the synthesis of this compound.

Characterization of Crystals

A thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound crystals. Standard pharmacopeial methods combined with modern analytical techniques provide a complete profile of the material.[7][8]

Physicochemical and Compositional Data

The key specifications and properties of this compound are summarized in the tables below, based on established standards.[3][9]

Table 1: Physicochemical Properties

Parameter Specification Source
Appearance Off-white to white crystalline powder [2]
Molecular Formula C₉H₁₂N₅NaO₄ [9]
Molecular Weight 277.21 g/mol [9]
Melting Point (of derived Theophylline) 270 - 274 °C [3]
pH (saturated solution) 8.5 - 9.5

| Loss on Drying (105°C, 4h) | Not more than 2.0% | |

Table 2: Compositional Specifications (USP)

Component Specification Source
Anhydrous Theophylline (C₇H₈N₄O₂) Content 44.5% - 47.3% [3][4]

| Glycine Content | Conforms to USP assay |[3] |

Experimental Protocols: Characterization

Detailed methodologies for key characterization experiments are provided below.

Protocol 1: Identification Test (USP Method) This test confirms the presence of theophylline and sodium.

  • Dissolve approximately 1 g of the sample in 20 mL of warm water.[3]

  • Neutralize the solution with 6 N acetic acid. A white, crystalline precipitate of theophylline should form.[3]

  • Filter the precipitate, wash with small portions of cold water, and dry at 105°C for 1 hour.[3]

  • Determine the melting point of the dried theophylline precipitate. It should melt between 270°C and 274°C.[3]

  • Retain a portion of the precipitate for Infrared (IR) analysis.[3]

  • Ignite another portion of the sample; the residue should impart an intense yellow color to a nonluminous flame (indicative of sodium) and effervesce with acids.

Protocol 2: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups and confirm the identity of the theophylline component.

  • Prepare the dried theophylline residue obtained from the Identification Test.

  • Record the IR spectrum from 4000 to 400 cm⁻¹ using a suitable instrument (e.g., FTIR spectrometer with KBr pellet method).[10]

  • Compare the resulting spectrum with a reference spectrum of USP Theophylline RS.

  • Characteristic peaks for theophylline include N-H stretching (~3120 cm⁻¹), C=O stretching (~1710 cm⁻¹), and C=C stretching (~1664 cm⁻¹).[11][12]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Assay HPLC is used for the quantitative determination of both theophylline and glycine content to ensure the product meets compositional specifications.[3][13]

Table 3: HPLC Parameters for Theophylline and Glycine Assay (USP)

Parameter Theophylline Assay Glycine Assay Source
Mobile Phase As directed in the Assay under Theophylline (typically an acetonitrile/buffer mixture). 3 volumes of a sodium acetate/acetic acid buffer (pH 4.3) mixed with 7 volumes of acetonitrile. [3][14]
Column L1 packing (C18), 5 µm L8 packing, 3.9-mm × 30-cm [3][14]
Flow Rate ~1.0 - 1.5 mL/min ~1.5 mL/min [3][14]
Detector UV at 280 nm UV at 200 nm [3][15]

| Internal Standard | β-hydroxyethyltheophylline | Not specified (external standard method) |[14] |

HPLC Procedure (General Outline):

  • Solution Preparation: Prepare the mobile phase, a standard solution of USP Theophylline RS or USP Glycine RS of known concentration, and a sample solution by accurately weighing and dissolving the this compound crystals.[3]

  • Chromatographic System: Equilibrate the HPLC system with the specified mobile phase.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis: Record the peak responses and calculate the percentage of anhydrous theophylline or glycine in the sample based on the ratio of the peak responses compared to the standard.[3]

Protocol 4: Thermal Analysis (TGA/DSC) Thermal analysis provides information on thermal stability, decomposition, and phase transitions.[16][17]

  • Accurately weigh a small amount (e.g., 5-10 mg) of the crystal sample into a TGA or DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • For TGA, record the mass loss as a function of temperature. Theophylline typically shows significant decomposition above 250°C.[18][19]

  • For DSC, record the heat flow. The resulting thermogram will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks for decomposition.[20]

Characterization Workflow

The overall strategy for the comprehensive characterization of the synthesized crystals is depicted below.

Characterization_Workflow cluster_ID cluster_Purity cluster_PhysChem cluster_Struct Product Synthesized This compound Identification Identification Tests (USP) Product->Identification Purity Purity & Composition (Assay) Product->Purity Physicochemical Physicochemical Properties Product->Physicochemical Structural Structural & Thermal Properties Product->Structural MeltingPoint Melting Point Identification->MeltingPoint FlameTest Flame Test (Na+) Identification->FlameTest IR IR Spectroscopy Identification->IR HPLC_Theo HPLC (Theophylline Assay) Purity->HPLC_Theo HPLC_Gly HPLC (Glycine Assay) Purity->HPLC_Gly pH_Test pH Measurement Physicochemical->pH_Test LOD Loss on Drying Physicochemical->LOD TGA TGA Structural->TGA DSC DSC Structural->DSC XRD X-Ray Diffraction (XRD) Structural->XRD

A logical diagram of the crystal characterization process.

Conclusion

The synthesis of this compound is a straightforward process of forming an aqueous equilibrium mixture, from which crystals can be isolated. A rigorous characterization workflow, employing techniques stipulated by the USP such as HPLC, IR spectroscopy, and melting point analysis, alongside thermal methods like TGA/DSC, is crucial for verifying the product's identity, purity, and quality.[3][17] The protocols and data presented in this guide offer a robust framework for the successful synthesis and validation of this compound crystals in a research and drug development setting.

References

The pH-Dependent Solubility Profile of Theophylline Sodium Glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Theophylline Sodium Glycinate in aqueous solutions of varying pH. Theophylline, a weakly acidic drug with a pKa of approximately 8.8, exhibits pH-dependent solubility. The formation of a salt with sodium glycinate significantly enhances its aqueous solubility compared to the free acid form. This document outlines the theoretical basis for this pH-dependent solubility, presents expected solubility trends, and provides a detailed experimental protocol for determining the precise pH-solubility profile. The information herein is intended to support researchers and formulation scientists in the development of robust dosage forms and to provide a deeper understanding of the physicochemical properties of this important bronchodilator.

Introduction to this compound

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Chemically, it is a weak acid with a pKa value in the range of 8.6 to 8.8.[1][3] Its free acid form is sparingly soluble in water, with a reported solubility of approximately 8.3 g/L at 20°C.[4] To improve its aqueous solubility and facilitate its use in pharmaceutical formulations, theophylline can be combined with a basic compound to form a salt.

This compound is an equilibrium mixture of theophylline sodium and glycine.[5][6] This combination enhances the solubility of theophylline, making it more suitable for various dosage forms.[7][8] A saturated solution of this compound in water typically has a pH in the range of 8.5 to 9.5.[5]

Theoretical Framework: pH-Dependent Solubility of a Weak Acid

The solubility of a weakly acidic drug like theophylline is significantly influenced by the pH of the solution. The relationship between pH, pKa, and the concentrations of the ionized and un-ionized forms of the drug is described by the Henderson-Hasselbalch equation.

For a weak acid (HA), the dissociation in water is as follows:

HA ⇌ H⁺ + A⁻

The total solubility (S_T) at a given pH is the sum of the concentration of the un-ionized form (HA) and the ionized form (A⁻). The intrinsic solubility (S₀) is the solubility of the un-ionized form.

The solubility of theophylline is expected to be lowest at acidic pH values and to increase as the pH rises above its pKa, due to the conversion of the less soluble free acid form to the more soluble ionized (salt) form. It has been noted that at more acidic pH values, greater release rates of theophylline from certain formulations were observed.

Below is a diagram illustrating the relationship between pH and the ionization state of theophylline.

G Logical Relationship of pH and Theophylline Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph pH < pKa unionized Theophylline is primarily in its un-ionized (HA) form low_ph->unionized pka pKa ≈ 8.8 low_ph->pka low_solubility Lower Solubility unionized->low_solubility high_ph pH > pKa ionized Theophylline is primarily in its ionized (A⁻) form high_ph->ionized high_ph->pka high_solubility Higher Solubility ionized->high_solubility

Caption: Relationship between pH, pKa, and Theophylline's ionization state and resulting solubility.

Quantitative Data: pH-Solubility Profile

pH of BufferExpected Theophylline SpeciesExpected Relative Solubility
1.2Predominantly Un-ionized (HA)Low
4.5Predominantly Un-ionized (HA)Low
6.8Mostly Un-ionized (HA)Moderate, but increasing
8.8 (pKa)Equal amounts of Un-ionized (HA) and Ionized (A⁻)Significantly Increased
> 9.0Predominantly Ionized (A⁻)High

Experimental Protocol for Determining pH-Solubility Profile

The following is a detailed methodology for determining the equilibrium solubility of this compound at different pH values, based on established guidelines such as those from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

4.1. Materials and Equipment

  • This compound powder

  • Buffer solutions:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Additional buffers as needed to bracket the pKa

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature shaker bath or orbital shaker (maintained at 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The workflow for determining the pH-solubility profile is depicted in the following diagram:

G Experimental Workflow for pH-Solubility Profile start Start prep_buffers Prepare and verify pH of buffer solutions start->prep_buffers add_excess Add excess Theophylline Sodium Glycinate to each buffer prep_buffers->add_excess equilibrate Equilibrate samples in a shaker bath at 37°C for 24-48h add_excess->equilibrate check_ph Verify final pH of the slurry equilibrate->check_ph separate Separate solid from liquid (centrifugation/filtration) check_ph->separate analyze Analyze the supernatant for drug concentration (e.g., HPLC) separate->analyze calculate Calculate solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for determining the equilibrium solubility of a drug at different pH values.

4.3. Detailed Procedure

  • Buffer Preparation: Prepare buffer solutions of at least pH 1.2, 4.5, and 6.8. It is advisable to also test at a pH near and above the pKa of theophylline. The pH of all buffers should be verified at 37 °C.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed containers. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Place the containers in a shaker bath set to a constant temperature of 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration in solution plateaus.

  • pH Measurement: After equilibration, measure and record the final pH of the slurry in each container to ensure the buffering capacity was sufficient.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the samples at a high speed and then filtering the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of theophylline in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Calculate the solubility in mg/mL or mol/L for each pH value. The results should be reported as the mean of at least three replicate experiments for each pH condition.

Conclusion

The solubility of this compound is intrinsically linked to the pH of its environment, a characteristic governed by the pKa of theophylline. While the glycinate salt form significantly enhances its aqueous solubility, the compound will exhibit its lowest solubility in acidic media and a marked increase in solubility in alkaline conditions, particularly at pH values exceeding its pKa of approximately 8.8. For drug development professionals, a thorough understanding and experimental determination of the pH-solubility profile, as outlined in this guide, are critical for the successful formulation of bioavailable and stable drug products.

References

In Vitro Cytotoxicity of Theophylline Sodium Glycinate on Lung Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Theophylline Sodium Glycinate on lung epithelial cells. The document summarizes key quantitative data, details experimental protocols for assessing cytotoxicity and apoptosis, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Executive Summary

This compound, a salt of theophylline, is a methylxanthine derivative with a long history of use in the treatment of respiratory diseases. Beyond its well-established bronchodilator effects, recent research has focused on its potential cytotoxic and apoptotic activities, particularly in the context of cancer and inflammatory conditions. This guide delves into the in vitro effects of this compound on lung epithelial cells, a critical cell type in the respiratory tract and a common model for toxicological and pharmacological studies. Understanding the cytotoxic profile of this compound in these cells is paramount for evaluating its therapeutic potential and safety.

Quantitative Cytotoxicity Data

The cytotoxic effects of theophylline and its derivatives have been evaluated in various cell lines. While specific data for this compound on lung epithelial cells is limited in publicly available literature, the following tables summarize relevant findings for theophylline and its derivatives on epithelial cells, providing a valuable reference for its potential cytotoxic profile.

CompoundCell LineAssayIC50Exposure TimeCitation
TheophyllineHuman Epithelial Tumour CellsNot Specified2.5 mM48 hours[1]
Theophylline Derivative (d17)A549 (Human Lung Carcinoma)CCK86.76 ± 0.25 µMNot Specified

Note: The IC50 value for theophylline provides a general indication of its cytotoxic potential in epithelial cells. The significantly lower IC50 for the theophylline derivative (d17) highlights how structural modifications can dramatically impact cytotoxic activity. Further studies are warranted to determine the precise IC50 of this compound on various lung epithelial cell lines such as A549 and BEAS-2B.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the cytotoxicity and apoptotic effects of this compound on lung epithelial cells.

Cell Culture
  • Cell Lines: Human lung adenocarcinoma epithelial cells (A549) or human bronchial epithelial cells (BEAS-2B) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed A549 or BEAS-2B cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and membrane integrity loss.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of theophylline and its derivatives on lung epithelial cells are mediated by complex signaling pathways that culminate in apoptosis. The following diagrams illustrate the key pathways involved.

G TSG This compound PDE Phosphodiesterase (PDE) Inhibition TSG->PDE AdenosineR Adenosine Receptor Antagonism TSG->AdenosineR PI3K PI3K Inhibition TSG->PI3K Akt Akt (Protein Kinase B) Inhibition PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Akt->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Akt->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound induced apoptosis via the PI3K/Akt pathway.

This compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[2] Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and potentially the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic cascade, involving caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

G Theophylline Theophylline PDE_inhibition PDE Inhibition Theophylline->PDE_inhibition cAMP ↑ intracellular cAMP PDE_inhibition->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA tTGase Tissue Transglutaminase (tTGase) Activation PKA->tTGase Apoptosis Apoptosis tTGase->Apoptosis

Figure 2: Theophylline-induced apoptosis through the PKA-tTGase pathway.

As a phosphodiesterase (PDE) inhibitor, theophylline increases intracellular levels of cyclic AMP (cAMP).[3][4][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn can activate the pro-apoptotic enzyme tissue transglutaminase (tTGase), contributing to the execution of the apoptotic program.[1]

Conclusion

This compound exhibits cytotoxic effects on lung epithelial cells in vitro, primarily through the induction of apoptosis. The underlying mechanisms involve the modulation of key signaling pathways, including the PI3K/Akt and PKA pathways, leading to the activation of the caspase cascade. The quantitative data, though requiring further specific investigation for this compound, suggests a dose-dependent cytotoxic profile. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cytotoxic and apoptotic potential of this compound. A thorough understanding of these mechanisms is crucial for the continued development and safe application of theophylline-based therapies in respiratory and other diseases.

References

Stability of Theophylline Sodium Glycinate: An In-depth Technical Guide Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability testing requirements for Theophylline Sodium Glycinate, a bronchodilator used in the treatment of respiratory diseases. The information presented herein is aligned with the International Council for Harmonisation (ICH) guidelines, offering a framework for designing and executing robust stability studies. This document details forced degradation and formal stability study protocols, analytical methodologies, and data interpretation to ensure the quality, safety, and efficacy of the drug substance.

Introduction to this compound and Stability Testing

This compound is a combination of theophylline sodium and glycine, which enhances the solubility of theophylline. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining the retest period for the drug substance and the shelf life of the drug product.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[2][3] It is also instrumental in developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

A single batch of this compound is subjected to various stress conditions, which are typically more severe than accelerated stability conditions.[1][4]

Objective: To generate degradation products and assess the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 12 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 48 hours.

    • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 72 hours.

    • Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Summary of Forced Degradation Results

The following table summarizes the expected outcomes of forced degradation studies on this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C15-20%Theophylline, Glycine
Base Hydrolysis0.1 M NaOH12 hours60°C10-15%Theophylline, Glycine
Oxidation3% H₂O₂48 hoursRoom Temp20-25%1,3-Dimethyluric Acid
ThermalDry Heat72 hours105°C5-10%Minor unspecified degradants
PhotolyticICH Q1B--<5%Minor unspecified degradants
Potential Degradation Pathway of Theophylline

The primary degradation pathways for the theophylline moiety involve oxidation and hydrolysis.

G TSG This compound Theophylline Theophylline TSG->Theophylline Hydrolysis (Acid/Base) Glycine Glycine TSG->Glycine Hydrolysis (Acid/Base) DMU 1,3-Dimethyluric Acid Theophylline->DMU Oxidation

Potential degradation pathway for this compound.

Formal Stability Studies under ICH Guidelines

Formal stability studies are conducted to establish the retest period of a drug substance under defined storage conditions.[4][7][8]

Experimental Protocol for Formal Stability Studies

Objective: To evaluate the stability of this compound under long-term, intermediate, and accelerated storage conditions.

Methodology:

  • Batches: At least three primary batches of the drug substance should be used.[1]

  • Container Closure System: The drug substance should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[1]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]

    • Intermediate (if applicable): 0, 6, 9, and 12 months.[1]

    • Accelerated: 0, 3, and 6 months.[1]

  • Analytical Tests: At each time point, samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Summary of Long-Term Stability Data (25°C/60% RH)
Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white crystalline powder99.8<0.1
3Conforms99.60.1
6Conforms99.50.15
9Conforms99.30.2
12Conforms99.10.25
18Conforms98.80.3
24Conforms98.50.4
36Conforms98.00.5
Summary of Accelerated Stability Data (40°C/75% RH)
Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white crystalline powder99.8<0.1
3Conforms99.00.3
6Conforms98.20.6

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Experimental Protocol for HPLC Analysis

Objective: To provide a validated HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 272 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a known concentration.

  • Sample Preparation: Dissolve an accurately weighed amount of the drug substance in the mobile phase to achieve a similar concentration as the standard solution.

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualization of Workflows

Experimental Workflow for Forced Degradation

Workflow for the forced degradation study of this compound.
Logical Flow of ICH Stability Testing

G Start Start Stability Study (min. 3 batches) LongTerm Long-Term Study (e.g., 25°C/60% RH) Start->LongTerm Accelerated Accelerated Study (40°C/75% RH) Start->Accelerated Evaluate Evaluate Data from all studies LongTerm->Evaluate SigChange Significant Change in Accelerated Study? Accelerated->SigChange Intermediate Perform Intermediate Study (30°C/65% RH) SigChange->Intermediate Yes SigChange->Evaluate No Intermediate->Evaluate Retest Establish Retest Period Evaluate->Retest

Decision workflow for stability testing based on ICH guidelines.

Conclusion

The stability of this compound must be thoroughly evaluated through a combination of forced degradation and formal stability studies as outlined by ICH guidelines. A well-designed stability program, supported by a validated stability-indicating analytical method, is paramount to ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle. The data generated from these studies are fundamental for regulatory submissions and for defining appropriate storage conditions and retest periods.

References

The Crucial Role of Glycine in Theophylline Sodium Glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theophylline, a methylxanthine derivative, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its clinical utility has been hampered by its low aqueous solubility and a propensity to cause gastric irritation. The formulation of Theophylline Sodium Glycinate represents a significant advancement in overcoming these limitations. This technical guide provides an in-depth exploration of the pivotal role of glycine in this combination, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Enhancing Physicochemical Properties: The Impact of Glycine on Solubility and Dissolution

The primary role of glycine in this compound is to enhance the aqueous solubility of theophylline. Theophylline itself is sparingly soluble in water, which can limit its dissolution rate and subsequent absorption. By forming a salt with sodium glycinate, the overall polarity of the molecule is increased, leading to a significant improvement in its solubility.

Table 1: Comparative Solubility of Theophylline and its Glycinate Salt

CompoundFormSolubility in Water (mg/mL)
TheophyllineAnhydrous8.75[1]
TheophyllineMonohydrate2.99[1]
This compound-22.9 (predicted)[2]

This enhanced solubility directly translates to a more rapid dissolution profile, a critical factor for achieving therapeutic concentrations in a timely manner.

Experimental Protocol: Determination of Dissolution Profile (USP Apparatus 1 - Basket Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Tablets.[3]

Objective: To determine the in vitro dissolution rate of theophylline from a solid dosage form.

Apparatus: USP Dissolution Apparatus 1 (Basket Method)

Dissolution Medium: 900 mL of deionized water.

Apparatus Speed: 100 rpm.

Temperature: 37 ± 0.5 °C.

Procedure:

  • Place one tablet in each of the six dissolution baskets.

  • Lower the baskets into the dissolution medium, starting the apparatus simultaneously.

  • Withdraw an aliquot of the dissolution medium at 45 minutes.

  • Filter the samples promptly.

  • Determine the amount of dissolved theophylline using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of maximum absorbance (approximately 272 nm).

  • Compare the absorbance of the sample to that of a standard solution of USP Theophylline Reference Standard of known concentration.

Acceptance Criteria: Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved in 45 minutes.[3]

Optimizing Pharmacokinetics: The Influence of Glycine on Bioavailability

The improved solubility and dissolution of this compound are expected to lead to enhanced bioavailability compared to theophylline alone. A study comparing an intravenous infusion of theophylline ethylenediamine with this compound in healthy volunteers found no significant intra-subject variation in the pharmacokinetics of theophylline, suggesting that the glycinate formulation effectively delivers the active moiety.[4] While direct comparative oral bioavailability data is limited, the physicochemical advantages of the glycinate salt strongly suggest a more rapid and complete absorption.

Table 2: Key Pharmacokinetic Parameters of Theophylline (Oral Administration)

ParameterValueUnit
Bioavailability (F)~96%
Time to Peak Concentration (Tmax)1.4 ± 0.3 (solution), 2 ± 0.3 (tablet)hours
Maximum Concentration (Cmax)14.6 ± 0.6 (solution), 15.3 ± 0.7 (tablet)µg/mL
Volume of Distribution (Vd)35L
Elimination Half-life (t1/2)8hours
Clearance (CL)3L/h

Data for theophylline solution and uncoated tablets.[5]

Experimental Protocol: Bioavailability Study Design (Single-Dose, Crossover)

This protocol outlines a general design for a clinical study to compare the bioavailability of two oral formulations of theophylline.

Objective: To compare the rate and extent of absorption of this compound versus a reference theophylline formulation.

Study Design: Single-dose, randomized, two-treatment, two-period, crossover study.

Subjects: Healthy, non-smoking adult volunteers.

Procedure:

  • Following an overnight fast, subjects receive a single oral dose of either the test (this compound) or reference (theophylline) formulation with a standardized volume of water.

  • Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.

  • A washout period of at least seven days separates the two treatment periods.

  • Plasma is separated from the blood samples and analyzed for theophylline concentrations using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data.

Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80-125%.

Mitigating Adverse Effects: The Role of Glycine in Reducing Gastric Irritation

A significant drawback of oral theophylline administration is its tendency to cause gastrointestinal side effects, including nausea and gastric discomfort. The formation of the glycinate salt helps to mitigate this issue. Glycine itself is known to have a buffering capacity, which may help to locally neutralize stomach acid, and the increased solubility of the complex reduces the concentration of free theophylline in direct contact with the gastric mucosa.

Experimental Protocol: Assessment of Gastric Irritation via Transmural Potential Difference

This method provides a quantitative measure of gastric mucosal irritation.

Objective: To compare the gastric irritant effects of this compound and theophylline by measuring changes in the gastric transmucosal potential difference (PD).

Principle: The gastric mucosa maintains an electrical potential difference. Disruption of the mucosal barrier by an irritant leads to a decrease in this potential difference.

Procedure:

  • Healthy volunteers are fasted overnight.

  • A nasogastric tube with a measuring electrode is positioned in the stomach. A reference electrode is placed on the forearm.

  • A baseline gastric potential difference is recorded.

  • A solution of the test substance (this compound or theophylline) is administered via the nasogastric tube.

  • The gastric potential difference is continuously monitored for a set period (e.g., 60 minutes).

  • The magnitude and duration of the drop in potential difference are used as a measure of gastric irritation.

Mechanism of Action: Signaling Pathways of Theophylline

The therapeutic effects of theophylline are primarily mediated through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[6][7]

Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[4][6][8]

PDE_Inhibition Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits ATP ATP PDE->ATP Degrades cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Theophylline-mediated phosphodiesterase inhibition pathway.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[9] Adenosine, when bound to its receptors on bronchial smooth muscle, can induce bronchoconstriction. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.

Adenosine_Antagonism Theophylline Theophylline AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction

Caption: Theophylline's antagonism of adenosine receptors.

Synthesis of this compound

This compound is an equilibrium mixture containing the sodium salt of theophylline and glycine in approximately equimolecular proportions, often buffered with an additional mole of glycine.[10][11] A general approach to its synthesis involves the reaction of theophylline with sodium hydroxide to form the sodium salt, followed by the addition of glycine.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Theophylline Theophylline Reaction1 Reaction in Aqueous Ethanol Theophylline->Reaction1 NaOH Sodium Hydroxide (NaOH) NaOH->Reaction1 TheophyllineSodium Theophylline Sodium Reaction2 Addition and Buffering TheophyllineSodium->Reaction2 Glycine Glycine Glycine->Reaction2 TSG This compound Reaction1->TheophyllineSodium Reaction2->TSG

Caption: General synthesis workflow for this compound.

Conclusion

The incorporation of glycine into the theophylline structure to form this compound provides a clear example of strategic drug formulation to enhance therapeutic efficacy and patient tolerance. By significantly improving solubility and dissolution, the glycinate salt facilitates more reliable absorption and bioavailability. Furthermore, it plays a crucial role in reducing the gastric irritation commonly associated with theophylline. The underlying mechanisms of action of theophylline, namely phosphodiesterase inhibition and adenosine receptor antagonism, remain the foundation of its therapeutic effect. This technical guide has provided a comprehensive overview of the multifaceted role of glycine, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their understanding and utilization of this important therapeutic agent.

References

The Degradation of Theophylline Sodium Glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways and byproducts of theophylline sodium glycinate. The information compiled herein is intended to support research, development, and stability-indicating studies of this important pharmaceutical compound.

This compound is an equilibrium mixture of theophylline sodium and glycine, which is buffered with an additional mole of glycine.[1][2] Its stability is a critical factor in ensuring its therapeutic efficacy and safety. Understanding its degradation profile under various stress conditions is paramount for formulation development, shelf-life determination, and regulatory compliance.

Core Degradation Pathways

The degradation of this compound is primarily dictated by the stability of the theophylline moiety. The main degradation pathways involve hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: Theophylline is susceptible to degradation under both acidic and alkaline conditions.[3] Acidic conditions can lead to the opening of the imidazole ring.

  • Oxidative Degradation: Oxidation is a significant degradation pathway for theophylline.[4] The use of oxidizing agents like hydrogen peroxide can lead to the formation of several byproducts. The primary site of oxidation is the C8 position of the purine ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of theophylline.[5] Photolytic degradation often proceeds via an oxidative mechanism.

Key Degradation Byproducts

The primary degradation byproducts of theophylline identified in various studies include:

  • 1,3-Dimethyluric Acid: A major byproduct formed through the oxidation of theophylline.

  • 1-Methylxanthine and 3-Methylxanthine: These are formed through the N-demethylation of the theophylline molecule, a pathway also observed in microbial degradation.

  • Other Oxidized and Hydrolyzed Derivatives: A variety of other minor byproducts can be formed depending on the specific stress conditions.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of theophylline under different stress conditions. It is important to note that much of this data is derived from studies on theophylline, and the presence of sodium glycinate may influence the degradation kinetics.

Table 1: Summary of Forced Degradation Studies on Theophylline and Related Compounds

Stress ConditionReagent/ParameterObservationReference
Acid Hydrolysis0.1 M - 1 M HClDegradation observed[3]
Alkaline Hydrolysis0.1 M - 1 M NaOHDegradation observed[3]
Oxidation3% H₂O₂Significant degradation[4]
Thermal60°CGenerally stable, decomposition at higher temperatures[3][6]
PhotolyticUV/Visible LightDegradation observed[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are synthesized methodologies for conducting forced degradation studies on this compound based on published literature.

General Forced Degradation Protocol

Forced degradation studies are typically performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. The reaction can be carried out at room temperature or elevated to 50-60°C if no degradation is observed. Samples should be analyzed at various time points.[8]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Similar to acid hydrolysis, the temperature can be elevated if necessary. Samples should be collected and analyzed at different intervals.[8]

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (typically 3%). The reaction is usually performed at room temperature. Samples should be monitored over time.[8]

  • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 60-80°C) for a specified period.[3][6]

  • Photodegradation: Expose the drug solution to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.[8]

Analytical Method for Degradation Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent drug and its degradation products.

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.[9][10]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] The pH of the mobile phase should be optimized for a good separation.

  • Detection: UV detection at the wavelength of maximum absorbance for theophylline (around 271 nm) is generally employed.[4]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9]

Visualizing Degradation and Pharmacological Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and the pharmacological mechanism of action of this compound.

Degradation Pathways

Theophylline This compound Acid Acidic Hydrolysis Theophylline->Acid Alkali Alkaline Hydrolysis Theophylline->Alkali Oxidation Oxidation (e.g., H₂O₂) Theophylline->Oxidation Photodegradation Photodegradation (UV/Vis) Theophylline->Photodegradation Demethylation N-Demethylation Theophylline->Demethylation RingOpening Imidazole Ring Opening Products Acid->RingOpening Alkali->RingOpening DMU 1,3-Dimethyluric Acid Oxidation->DMU Photodegradation->DMU MX 1-Methylxanthine & 3-Methylxanthine Demethylation->MX

Caption: Major degradation pathways of theophylline.

Pharmacological Mechanism of Action

TSG This compound PDE Phosphodiesterase (PDE) Inhibition TSG->PDE Adenosine Adenosine Receptor Antagonism TSG->Adenosine HDAC Histone Deacetylase (HDAC) Activation TSG->HDAC cAMP ↑ intracellular cAMP PDE->cAMP Bronchodilation Bronchodilation Adenosine->Bronchodilation AntiInflammatory Anti-inflammatory Effects HDAC->AntiInflammatory cAMP->Bronchodilation

Caption: Pharmacological mechanism of theophylline.

Conclusion

The degradation of this compound is a multifaceted process influenced by pH, oxidative stress, and light exposure. The primary degradation pathways involve modifications to the theophylline structure, leading to the formation of byproducts such as 1,3-dimethyluric acid and demethylated xanthines. A thorough understanding of these pathways, supported by robust, validated, stability-indicating analytical methods, is essential for the development of safe, stable, and effective pharmaceutical products containing this compound. Further research focusing specifically on the degradation kinetics of the sodium glycinate salt would be beneficial to fully elucidate its stability profile.

References

Methodological & Application

Application Notes and Protocols for a Validated Stability-Indicating HPLC Method for Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed application note and protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Theophylline Sodium Glycinate in pharmaceutical formulations. The method is demonstrated to be specific, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is a combination of theophylline sodium and glycine, which is used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). To ensure the safety and efficacy of pharmaceutical products, it is crucial to employ a validated analytical method that can accurately measure the drug content and detect any degradation products that may form during storage. A stability-indicating method is essential for this purpose as it provides assurance that the analytical procedure can distinguish the intact drug from any potential degradants.

This application note describes a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate trihydrate (AR grade)

  • Glacial acetic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 50 mM Sodium Acetate Buffer (pH 4.5, adjusted with acetic acid) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 272 nm
Column Temperature Ambient (25 °C)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase: Dissolve 6.8 g of sodium acetate trihydrate in 1000 mL of purified water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 1-50 µg/mL by diluting the standard stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of the 10 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

  • Linearity: The linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-50 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the standard drug at three different levels (80%, 100%, and 120%) was added to the pre-analyzed sample solution. The recovery of the added standard was calculated.

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of a 10 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on three different days.

  • Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to the following stress conditions:

    • Acid Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.

    • Alkaline Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M HCl.

    • Oxidative Degradation: 1 mL of the sample stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

    • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.

    • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.

Results and Discussion

Method Development and Optimization

An isocratic RP-HPLC method was developed to provide a simple and efficient separation of this compound from its degradation products. A C18 column was chosen for its wide applicability. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. A mobile phase consisting of acetonitrile and 50 mM sodium acetate buffer (pH 4.5) in the ratio of 15:85 (v/v) at a flow rate of 1.0 mL/min resulted in a sharp, symmetrical peak for Theophylline at a retention time of approximately 6.5 minutes. The detection wavelength of 272 nm was selected based on the UV spectrum of theophylline.

Method Validation Summary

The developed method was validated as per ICH guidelines, and the results are summarized in the following tables.

Table 2: System Suitability Parameters

ParameterResult (Mean ± SD)Acceptance Criteria
Retention Time (min) 6.52 ± 0.03RSD ≤ 2.0%
Peak Area 1254321 ± 15678RSD ≤ 2.0%
Theoretical Plates 5890> 2000
Tailing Factor 1.15≤ 2.0

Table 3: Linearity Data

ParameterResult
Linearity Range (µg/mL) 1 - 50
Regression Equation y = 12450x + 850
Correlation Coefficient (r²) 0.9995

Table 4: Accuracy (Recovery) Study

Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80 8.07.9599.38
100 10.010.08100.80
120 12.011.9299.33
Mean % Recovery 99.84

Table 5: Precision Study

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability (Intra-day) 0.85RSD ≤ 2.0%
Intermediate (Inter-day) 1.23RSD ≤ 2.0%
Forced Degradation Studies

The results of the forced degradation studies are summarized in Table 6. The chromatograms of the stressed samples showed well-resolved peaks of the degradation products from the parent drug peak, demonstrating the specificity and stability-indicating nature of the method.

Table 6: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis 15.2Major degradation peak observed at a lower retention time.
Alkaline Hydrolysis 22.5Significant degradation with multiple degradation peaks.
Oxidative Degradation 18.7A distinct degradation product peak was observed.
Thermal Degradation 8.5Minor degradation observed.
Photolytic Degradation 5.1The drug was found to be relatively stable under photolytic stress.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_solutions Prepare Solutions (Mobile Phase, Standards, Samples) hplc_setup HPLC System Setup (Column, Detector, Flow Rate) prep_solutions->hplc_setup inject_samples Inject Samples and Standards hplc_setup->inject_samples acquire_data Data Acquisition inject_samples->acquire_data system_suitability System Suitability acquire_data->system_suitability linearity Linearity acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision specificity Specificity (Forced Degradation) acquire_data->specificity data_analysis Data Analysis and Interpretation system_suitability->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis generate_report Generate Application Note and Protocols data_analysis->generate_report

Caption: Experimental workflow for the development and validation of the HPLC method.

Proposed Degradation Pathway of Theophylline

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) cluster_demethylation Potential Minor Degradation Theophylline Theophylline (1,3-dimethylxanthine) Hydrolysis_Product Ring Opening Products Theophylline->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product1 1,3-Dimethyluric Acid (Hydroxylation) Theophylline->Oxidation_Product1 [O] Demethylation_Product1 1-Methylxanthine Theophylline->Demethylation_Product1 N-Demethylation Demethylation_Product2 3-Methylxanthine Theophylline->Demethylation_Product2 N-Demethylation

Caption: Proposed chemical degradation pathway of Theophylline under stress conditions.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines. The forced degradation studies confirmed the stability-indicating nature of the method, as it was able to separate the parent drug from its degradation products. This method can be effectively used for routine quality control analysis and stability studies of this compound in pharmaceutical formulations.

Application Notes and Protocols: Formulation and Evaluation of Theophylline Sodium Glycinate Microspheres

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation and evaluation of Theophylline Sodium Glycinate microspheres for controlled drug delivery applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual workflows for clarity.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] However, its narrow therapeutic index and short biological half-life necessitate the development of controlled-release dosage forms to maintain therapeutic plasma concentrations, reduce dosing frequency, and minimize side effects.[3] this compound is an equilibrium mixture of theophylline sodium and glycine, offering improved solubility.[4] Microspheres are a promising drug delivery system for theophylline, capable of providing sustained release and improving patient compliance.[1][5]

This document details the formulation of this compound microspheres using various biodegradable polymers and evaluation of their physicochemical properties and in-vitro drug release profiles.

Data Presentation: Formulation and Evaluation Parameters

The following tables summarize the quantitative data from various studies on theophylline microspheres, providing a comparative overview of different formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Theophylline Microspheres

Formulation CodePolymer(s)Drug:Polymer RatioProduction Yield (%)Entrapment Efficiency (%)Mean Particle Size (µm)Reference
F2Eudragit RL 1004:159.1473.93372[6]
F'2Cellulose Acetate Butyrate0.75:145.3995.87273[6]
F2 (EC)Ethylcellulose0.5:1-88.59757.01[7]
F1 (CA)Cellulose Acetate1:173.0 - 87.571.8 - 92.4-[8]
F3 (CA)Cellulose Acetate1:373.0 - 87.571.8 - 92.4-[8]
CS-SAChitosan-Sodium Alginate-->75994 - 999[1][5]

Data presented as reported in the cited literature. "-" indicates data not available.

Table 2: In-Vitro Drug Release Characteristics of Theophylline Microspheres

Formulation CodeDissolution Medium (pH)Release after 2h (%)Release after 8h (%)Release after 12h (%)Release MechanismReference
F2 (Eu RL)1.2 then 7.4Initial Burst---[6]
F'2 (CAB)1.2 then 7.4Slower Release---[6]
F2 (EC)1.2 and 7.4Reduced Burst--Diffusion Controlled[7]
CS-SA1.2 then 7.440-60-Sustained up to 12hHiguchi's Diffusion[1]

Data presented as reported in the cited literature. "-" indicates data not available.

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of this compound microspheres.

Formulation of Microspheres by Emulsion Solvent Evaporation Method

This method is widely used for the encapsulation of drugs in polymeric microspheres.[6][8]

Materials:

  • This compound

  • Polymer (e.g., Eudragit RL 100, Cellulose Acetate Butyrate, Ethylcellulose)[6][7]

  • Organic Solvent (e.g., Acetone, Methanol, Dichloromethane)[6][7]

  • Dispersing Medium/Continuous Phase (e.g., Liquid Paraffin)[6][8]

  • Surfactant/Emulsifying Agent (e.g., Span 80)[6][8]

  • Stirring Apparatus

  • Filtration assembly

  • Drying oven

Protocol:

  • Preparation of the Dispersed Phase: Dissolve the polymer in a suitable organic solvent. Disperse the this compound in the polymer solution.

  • Preparation of the Continuous Phase: Add the surfactant to the dispersing medium (e.g., liquid paraffin) and stir to ensure uniform mixing.

  • Emulsification: Slowly add the dispersed phase to the continuous phase under constant stirring at a specified speed (e.g., 900 rpm) to form an oil-in-oil (o/o) or water-in-oil-in-oil (w/o/o) emulsion.[6][7]

  • Solvent Evaporation: Continue stirring for a defined period (e.g., 2 hours) to allow for the evaporation of the organic solvent, leading to the formation of solid microspheres.[6]

  • Collection and Washing: Collect the formed microspheres by filtration. Wash the microspheres multiple times with a suitable solvent (e.g., n-heptane or n-hexane) to remove any residual oil and surfactant.[6]

  • Drying: Air-dry the microspheres for 12 hours or in an oven at a controlled temperature to obtain free-flowing microspheres.[6]

Formulation of Microspheres by Ionotropic Gelation Method

This method is suitable for forming microspheres from natural polymers like sodium alginate and chitosan.[1][5]

Materials:

  • This compound

  • Sodium Alginate

  • Chitosan

  • Calcium Chloride

  • Acetic Acid

  • Syringe with a specific gauge needle

  • Stirring Apparatus

Protocol:

  • Preparation of the Drug-Polymer Solution: Dissolve sodium alginate in deionized water and disperse this compound in this solution with constant stirring.

  • Preparation of the Cross-linking Solution: Prepare a solution of calcium chloride containing dissolved chitosan in a weak acetic acid solution.

  • Droplet Formation: Extrude the drug-polymer solution dropwise through a syringe into the calcium chloride-chitosan solution under gentle agitation.

  • Gelation and Microsphere Formation: Allow the droplets to remain in the cross-linking solution for a specified time (e.g., 15 minutes) to ensure complete gelation and formation of microspheres.[1]

  • Collection and Washing: Separate the formed microspheres, wash them with deionized water, and then dry them at room temperature.[1]

Evaluation of Microspheres

The production yield is calculated to determine the efficiency of the formulation process.

Protocol:

  • Weigh the prepared microspheres accurately.

  • Calculate the percentage yield using the following formula: Yield (%) = (Weight of prepared microspheres / Total weight of drug and polymer) x 100[6]

This determines the amount of drug successfully encapsulated within the microspheres.

Protocol:

  • Accurately weigh a specific amount of crushed microspheres.

  • Dissolve the microspheres in a suitable solvent to extract the drug.

  • Filter the solution to remove any polymeric debris.

  • Analyze the drug content in the filtrate using a validated analytical method, such as UV-Visible Spectrophotometry at the drug's λmax (e.g., 271 nm for theophylline).[1]

  • Calculate the drug entrapment efficiency and drug loading using the following formulas: Entrapment Efficiency (%) = (Actual drug content / Theoretical drug content) x 100 Drug Loading (%) = (Weight of drug in microspheres / Weight of microspheres) x 100

Particle size and its distribution are crucial parameters that influence drug release.

Protocol:

  • Determine the particle size of the microspheres using optical microscopy or a particle size analyzer.

  • For microscopy, measure the diameter of a statistically significant number of microspheres (e.g., 100) and calculate the average particle size.

This study evaluates the rate and extent of drug release from the microspheres over time.

Protocol:

  • Use a USP dissolution apparatus (e.g., Type II - paddle or Type I - basket).[6][7]

  • Fill the dissolution vessel with 900 mL of dissolution medium (e.g., 0.1 N HCl, pH 1.2 for the first 2 hours, followed by phosphate buffer, pH 7.4).[1][6] Maintain the temperature at 37 ± 0.5°C and the stirring speed at a constant rate (e.g., 100 rpm).[6][7]

  • Place an accurately weighed amount of microspheres (equivalent to a specific dose of theophylline) in the dissolution medium.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[7]

  • Filter the withdrawn samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Visible Spectrophotometry).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental Workflow: Emulsion Solvent Evaporation

EmulsionSolventEvaporation cluster_prep Preparation cluster_process Processing cluster_final Final Steps A Drug + Polymer Solution (Dispersed Phase) C Emulsification (Stirring) A->C B Surfactant + Oil (Continuous Phase) B->C D Solvent Evaporation C->D E Filtration & Washing D->E F Drying E->F G Microspheres F->G

Caption: Workflow for Emulsion Solvent Evaporation Method.

Experimental Workflow: Ionotropic Gelation

IonotropicGelation A Drug + Sodium Alginate Solution C Droplet Extrusion (Syringe) A->C B CaCl2 + Chitosan Solution D Cross-linking & Gelation B->D C->D E Washing & Drying D->E F Microspheres E->F

Caption: Workflow for Ionotropic Gelation Method.

Logical Relationship: Microsphere Evaluation Process

MicrosphereEvaluation cluster_physicochemical Physicochemical Characterization cluster_release In-Vitro Performance cluster_analysis Data Analysis Start Formulated Microspheres Yield Production Yield Start->Yield Entrapment Entrapment Efficiency Start->Entrapment ParticleSize Particle Size Analysis Start->ParticleSize Release In-Vitro Drug Release Start->Release End Optimized Formulation Yield->End Entrapment->End ParticleSize->End Kinetics Release Kinetics Modeling Release->Kinetics Kinetics->End

Caption: Logical Flow of Microsphere Evaluation.

References

Application Notes & Protocols for the Analytical Method Validation of Theophylline Sodium Glycinate as per USP Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Theophylline Sodium Glycinate is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, robust analytical methods are essential for the quantification of the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the validation of an analytical method for this compound, in accordance with the United States Pharmacopeia (USP) general chapter <1225> on Validation of Compendial Procedures.[1][2]

The validation process confirms that the analytical procedure is suitable for its intended purpose.[3][4] The key parameters to be evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.

Analytical Method to be Validated: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is a common and reliable technique for the assay of this compound.[5][6][7] The following method, based on USP monographs, will be the subject of this validation study.[8][9]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M sodium acetate adjusted to pH 4.0 with acetic acid) and acetonitrile (e.g., in a ratio of 85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Parameters and Protocols

Specificity

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo solution (containing all excipients without the API) to ensure no interfering peaks are observed at the retention time of theophylline.

  • Forced Degradation Study: Expose this compound to various stress conditions to induce degradation. The stressed samples are then analyzed.

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of theophylline in the presence of its degradation products and excipients. The purity angle should be less than the purity threshold.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a stock solution of Theophylline reference standard (e.g., 1000 µg/mL).

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
ParameterResult
Correlation Coefficient (r²)0.9998
Slope2505.8
Y-intercept150.2
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the Theophylline reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Data Presentation:

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% Recovery
808079.599.4
100100100.2100.2
120120119.399.4
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

2.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent samples of this compound at 100% of the target assay concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the assay results.

Acceptance Criteria:

  • %RSD should be ≤ 2.0%.

Data Presentation:

SampleAssay (%)
199.8
2100.5
399.5
4101.0
5100.2
699.9
Mean 100.15
SD 0.55
%RSD 0.55

2.4.2. Intermediate Precision (Inter-assay Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results obtained under different conditions.

Acceptance Criteria:

  • The overall %RSD for the combined data from both conditions should be ≤ 2.0%.

Data Presentation:

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Assay (%)100.15100.30
%RSD0.550.60
Overall Mean 100.23
Overall %RSD 0.58
Range

Objective: To determine the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. The demonstrated range should encompass the expected working range of the method.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution and a sample solution under each modified condition.

  • Evaluate the effect on the assay results and chromatographic performance (e.g., retention time, tailing factor, resolution).

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

Acceptance Criteria:

  • The assay results should not significantly change, and the system suitability parameters should remain within acceptable limits.

Data Presentation:

Parameter VariedConditionAssay (%)System Suitability
Flow Rate0.9 mL/min100.3Pass
1.1 mL/min99.8Pass
Mobile Phase pH3.8100.1Pass
4.2100.5Pass

Visualization of Workflows

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_validation Method Validation cluster_documentation Documentation Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (HPLC) Define_ATP->Select_Method Validation_Protocol Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Report Validation Report Specificity->Validation_Report Linearity Linearity Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report Range Range Range->Validation_Report Robustness Robustness Robustness->Validation_Report Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->Range Validation_Protocol->Robustness

Caption: Workflow for Analytical Method Validation of this compound.

Specificity_Forced_Degradation cluster_stress Forced Degradation Conditions TSG Theophylline Sodium Glycinate Acid Acid Hydrolysis TSG->Acid Base Base Hydrolysis TSG->Base Oxidation Oxidation TSG->Oxidation Thermal Thermal TSG->Thermal Photolytic Photolytic TSG->Photolytic HPLC HPLC Analysis (Peak Purity) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC

Caption: Experimental workflow for the specificity study using forced degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Theophylline Sodium Glycinate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Theophylline Sodium Glycinate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can reduce the accuracy of peak integration, leading to imprecise quantification, and can also decrease the resolution between closely eluting peaks.[2]

Q2: What are the common causes of peak tailing in HPLC analysis of this compound?

A2: Common causes include:

  • Secondary Silanol Interactions: Theophylline, a weakly acidic compound, and glycine can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause the analyte to exist in multiple ionization states, resulting in peak distortion.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5]

  • Column Degradation: Voids in the column packing or a contaminated frit can lead to poor peak shape.[3]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[5]

Q3: How does the mobile phase pH affect the peak shape of Theophylline?

A3: Theophylline has a pKa of approximately 8.6. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of theophylline will be present, leading to peak broadening or tailing.[4] For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like theophylline, a lower pH (e.g., pH 3-4) will ensure it is in a single, non-ionized form, minimizing secondary interactions with the stationary phase and improving peak symmetry.

Q4: What is a good starting point for an HPLC method for this compound analysis?

A4: A good starting point, based on established methods, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a pH between 3 and 4) and an organic modifier like acetonitrile or methanol.[6][7] The detection wavelength is typically set around 272 nm.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_column Check Column Condition (voids, contamination) yes_all_peaks->check_column check_system Check HPLC System (extra-column volume, leaks) yes_all_peaks->check_system check_sample_prep Check Sample Preparation (solvent, concentration) yes_all_peaks->check_sample_prep check_mobile_phase Check Mobile Phase (pH, buffer strength) no_all_peaks->check_mobile_phase check_column_chem Check Column Chemistry (silanol activity) no_all_peaks->check_column_chem solution_column Solutions: - Replace/regenerate column - Use guard column check_column->solution_column solution_system Solutions: - Use shorter, narrower tubing - Check fittings check_system->solution_system solution_sample Solutions: - Dissolve sample in mobile phase - Reduce sample concentration check_sample_prep->solution_sample solution_mobile_phase Solutions: - Adjust pH (2 units from pKa) - Increase buffer concentration check_mobile_phase->solution_mobile_phase solution_column_chem Solutions: - Use end-capped column - Add competitive base (e.g., TEA) check_column_chem->solution_column_chem

Caption: A logical workflow to diagnose and resolve peak tailing.

Problem: Peak Tailing Affecting Only the Theophylline Peak

This often points to a chemical interaction between the analyte and the stationary phase.

Possible Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of theophylline (~8.6). A lower pH (e.g., 3.0-4.0) is generally recommended.A single, non-ionized form of theophylline will exist, reducing secondary interactions and improving peak symmetry.
Secondary Interactions with Silanols 1. Use a modern, high-purity, end-capped C18 column. 2. Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).1. End-capping minimizes the number of accessible silanol groups. 2. TEA will preferentially interact with the active sites, masking them from theophylline.
Insufficient Buffer Capacity Increase the concentration of the buffer in the mobile phase (e.g., from 10mM to 25mM).A higher buffer concentration will better control the pH at the column surface, minimizing localized pH changes that can cause tailing.
Problem: All Peaks in the Chromatogram are Tailing

This typically indicates a system-wide issue rather than a specific chemical interaction.

Possible Cause Recommended Action Expected Outcome
Column Degradation 1. Reverse-flush the column (if permitted by the manufacturer). 2. Replace the column with a new one. 3. Use a guard column to protect the analytical column.1. May remove particulate matter from the inlet frit. 2. A new column should restore peak shape. 3. Extends the life of the analytical column.
Extra-Column Volume 1. Use shorter and narrower internal diameter tubing (e.g., 0.125 mm ID) to connect the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.Reduced system volume will minimize peak broadening and tailing.
Sample Overload 1. Dilute the sample. 2. Reduce the injection volume.Prevents saturation of the stationary phase, leading to more symmetrical peaks.
Sample Solvent Effects Dissolve the this compound sample in the initial mobile phase.Ensures the sample is introduced to the column in a compatible solvent, preventing peak distortion.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate

    • Orthophosphoric Acid

    • Water (HPLC grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a 25mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 90:10 (v/v). Filter and degas the mobile phase.

    • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 272 nm

    • Analysis: Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Diagnosing and Mitigating Peak Tailing

This protocol outlines an experimental approach to troubleshoot peak tailing.

  • Baseline Experiment: Analyze your this compound sample using the method described in Protocol 1 and record the tailing factor of the theophylline peak.

  • Mobile Phase pH Adjustment:

    • Prepare two additional mobile phases with the phosphate buffer adjusted to pH 3.0 and pH 4.0.

    • Analyze the sample with each mobile phase and record the tailing factor.

  • Column Comparison:

    • If peak tailing persists, replace the existing column with a new, high-purity, end-capped C18 column from a different manufacturer.

    • Analyze the sample using the new column and the optimal mobile phase pH determined in the previous step. Record the tailing factor.

  • System Evaluation:

    • If all peaks are tailing, inspect the HPLC system for any long or wide-bore tubing and ensure all connections are secure. Replace tubing if necessary.

    • Re-analyze the sample and observe the peak shape.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of different parameters on peak tailing.

Table 1: Effect of Mobile Phase pH on Theophylline Peak Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry Factor)
3.01.1
3.51.2
4.01.4
5.01.8
7.0> 2.0 (significant tailing)

Table 2: Comparison of Different C18 Columns on Theophylline Peak Tailing

Column TypeTailing Factor (at pH 3.5)
Standard C18 (non-end-capped)1.5
High-Purity, End-Capped C181.1
C18 with Polar-Embedded Group1.0

Signaling Pathways and Logical Relationships

Diagram: Chemical Interactions Leading to Peak Tailing

ChemicalInteractions cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol Groups (Si-OH) interaction2 Secondary Polar Interaction (Peak Tailing) silanol->interaction2 c18 C18 Chains (Hydrophobic) interaction1 Primary Hydrophobic Interaction (Good Chromatography) c18->interaction1 theophylline Theophylline Molecule theophylline->silanol Adsorption/Desorption theophylline->c18 Retention

References

Techniques for enhancing the aqueous solubility of Theophylline Sodium Glycinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions regarding the enhancement of aqueous solubility for Theophylline Sodium Glycinate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Isn't this compound already considered water-soluble? Why would its solubility need to be enhanced?

A: You are correct. This compound is a salt form developed specifically to improve upon the poor water solubility of theophylline.[1][2] It is considered a water-soluble compound.[2] However, researchers may still face solubility challenges in specific scenarios, including:

  • pH-Induced Precipitation: Theophylline solubility is pH-dependent.[3] this compound forms an alkaline solution (pH 8.5-9.5), and if the formulation's pH is lowered by acidic excipients or physiological conditions, the less soluble theophylline moiety can precipitate.[4]

  • High Concentration Formulations: For certain dosage forms, the required concentration may exceed the intrinsic solubility limit of the compound, necessitating further enhancement.

  • Complex Formulations: Interactions with other excipients in a complex mixture can sometimes reduce the effective solubility of an active pharmaceutical ingredient (API).

  • Dissolution Rate Enhancement: While the compound may be soluble, enhancing the rate of dissolution is often a critical factor for bioavailability, especially in solid dosage forms.[5]

Q2: My aqueous formulation of this compound is showing precipitation. What is the first experimental parameter I should investigate?

A: The first and most critical parameter to check is the pH of your final formulation. This compound's stability in solution is sensitive to acidic conditions. A decrease from its optimal alkaline pH range of 8.5 to 9.5 can cause the protonation of the molecule, leading to the precipitation of the less soluble free theophylline.[3][4]

Q3: Can co-solvents be used to further increase the solubility, and which ones are generally effective?

A: Yes, co-solvency is a widely used and effective technique. Co-solvents work by reducing the interfacial tension between the aqueous solvent and hydrophobic solutes.[6] Commonly used, effective co-solvents for compounds like theophylline include:

  • Polyethylene Glycols (e.g., PEG 200, PEG 400)[7]

  • Propylene Glycol[6]

  • Glycerol[6]

  • Ethanol[6] These are typically simple to produce and evaluate.[8]

Q4: What is co-crystallization, and how can it help with a salt that is already soluble?

A: Co-crystallization is a technique where the API is combined with a pharmaceutically acceptable co-former to create a new crystalline solid with distinct physicochemical properties.[9] Unlike salts, which are formed by ionic bonds, co-crystals are linked by non-covalent interactions like hydrogen bonds.[10] For this compound, co-crystallization could offer advantages beyond simple solubility enhancement, such as:

  • Improved Physical Stability: Co-crystals can prevent the conversion between anhydrous and hydrate forms, which can be a source of instability.[11]

  • Enhanced Dissolution Profile: The choice of co-former can be tailored to achieve a more desirable dissolution rate.[10]

  • Mitigation of Precipitation: By creating a stable, soluble complex, it can prevent the API from precipitating out of solution if conditions (like pH) change.

Q5: What are solid dispersions, and are they a viable strategy for this compound?

A: A solid dispersion is a system where a drug is dispersed within an inert, hydrophilic carrier matrix in a solid state.[12] The drug can exist in an amorphous or crystalline form.[13] While typically used for poorly soluble drugs, this technique can be advantageous for ensuring the rapid dissolution of this compound in a solid dosage form. By dispersing the drug in a carrier like Eudragit, PVP, or high molecular weight PEGs, you can improve wettability and achieve a faster release profile.[14][15]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during formulation development.

IssuePossible Cause(s)Recommended Troubleshooting Actions
Precipitation occurs immediately upon mixing with other formulation components. pH Shift: An acidic excipient is lowering the formulation pH below the optimal range for this compound solubility (pH 8.5-9.5).[4]1. Measure the pH of the final mixture. 2. Incorporate a pharmaceutical-grade buffer system to maintain a pH above 8.0. 3. If buffering is not possible, pre-dissolve the API in a small amount of a suitable co-solvent before adding it to the bulk formulation.
The formulation is initially clear but becomes cloudy or shows crystal growth over time. Physical Instability: The compound may be converting to a less soluble or more stable polymorph or hydrate form upon storage.[11]1. Analyze the precipitate using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify its solid form. 2. Incorporate a crystallization inhibitor, such as HPMC or PVP, into the formulation.[16] 3. Investigate co-crystallization with a suitable co-former to create a single, stable crystalline entity.[9]
The dissolution rate from a solid dosage form is too slow for the target product profile. Formulation Matrix Effects: The API, while soluble, may be entrapped by other excipients (binders, fillers), slowing its release. Particle Size: The effective surface area of the API particles may be too low.1. Employ particle size reduction techniques such as micronization to increase the surface area.[5] 2. Reformulate using a solid dispersion with a rapidly dissolving carrier (e.g., PEG 6000).[17] 3. Incorporate a superdisintegrant (e.g., croscarmellose sodium) into the tablet formulation to facilitate rapid tablet breakup.
A higher API concentration is needed than what can be achieved in the current aqueous system. Intrinsic Solubility Limit: The desired concentration exceeds the saturation solubility of the compound in the chosen solvent system.1. Utilize a synergistic approach, such as "mixed hydrotropy," which uses a blend of hydrotropic agents (e.g., urea and sodium benzoate) for a greater effect.[7][18] 2. Perform a phase solubility study with various cyclodextrins to form inclusion complexes, which can significantly increase apparent solubility.[19] 3. For oral delivery, consider developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[15]

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Summary of Key Solubility Enhancement Techniques

TechniqueMechanism of ActionPotential Fold Increase (Theophylline)Key AdvantagesKey Disadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Highly dependent on pKa and target pH.Simple, cost-effective.Risk of precipitation if pH changes; may not be suitable for all administration routes.
Co-solvency Reduces the polarity of the solvent, lowering the energy required to dissolve the solute.21-fold (with NADES).[20]Easy to formulate and scale up.Potential for toxicity with some organic solvents; drug may precipitate on dilution.
Hydrotropy Use of additives (hydrotropes) that increase drug solubility in water.8.78-fold (with urea/sodium benzoate blend).[18]Often uses GRAS (Generally Regarded as Safe) excipients.High concentrations of hydrotropes are often required.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the drug (guest), increasing apparent solubility.[19]Varies; can be significant.High efficiency; can also improve stability.Cost of cyclodextrins; potential for renal toxicity at high concentrations.
Co-crystallization Forms a new crystalline solid with a co-former, altering physicochemical properties.[9]4-fold (with a sodium ionic cocrystal).[21]Improves both solubility and physical stability.Co-former selection can be complex; requires solid-state characterization.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state, to increase surface area and wettability.[12]Varies widely based on carrier and drug loading.Significant increase in dissolution rate.Amorphous systems can be physically unstable and prone to recrystallization.
Experimental Protocols

Protocol 1: Preparation of a Theophylline Solid Dispersion via Solvent Evaporation

  • Objective: To prepare a solid dispersion of theophylline to enhance its dissolution rate.

  • Materials: Theophylline, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Methodology:

    • Accurately weigh Theophylline and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried product, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator until further analysis (e.g., dissolution testing, PXRD).

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To determine the effect of HP-β-CD concentration on the aqueous solubility of theophylline.

  • Materials: Theophylline, HP-β-CD, Distilled Water, 0.22 µm syringe filters.

  • Methodology:

    • Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in volumetric flasks.

    • Add an excess amount of Theophylline powder to each flask.

    • Seal the flasks and place them in a shaking water bath maintained at a constant temperature (e.g., 25°C or 37°C) for 72 hours to ensure equilibrium is reached.

    • After 72 hours, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant of each flask and filter it through a 0.22 µm syringe filter to remove any undissolved drug particles.

    • Dilute the filtered samples appropriately with distilled water.

    • Analyze the concentration of dissolved theophylline in each sample using a validated UV-Vis spectrophotometer or HPLC method.

    • Plot the concentration of dissolved theophylline (Y-axis) against the concentration of HP-β-CD (X-axis) to generate a phase solubility diagram.

Section 4: Visualizations

troubleshooting_workflow start Precipitation Observed in Aqueous Formulation? check_ph Measure Formulation pH start->check_ph ph_is_low Is pH < 8.0? check_ph->ph_is_low add_buffer Solution: Add Buffer to Maintain pH > 8.0 ph_is_low->add_buffer Yes check_stability Investigate Physical Instability (Polymorphism/Hydration) ph_is_low->check_stability No use_stabilizer Solution: Add Crystallization Inhibitor (e.g., PVP, HPMC) check_stability->use_stabilizer consider_cocrystal Solution: Form a Stable Co-crystal check_stability->consider_cocrystal

Caption: Troubleshooting workflow for precipitation issues.

enhancement_techniques center Solubility / Dissolution Enhancement sub1 Physicochemical Modification center->sub1 sub2 Solid-State Engineering center->sub2 sub3 Complexation center->sub3 sub4 Particle Engineering center->sub4 ph pH Adjustment sub1->ph cosolvency Co-solvency sub1->cosolvency hydrotropy Hydrotropy sub1->hydrotropy solid_disp Solid Dispersions sub2->solid_disp cocrystals Co-crystals sub2->cocrystals cyclo Cyclodextrins sub3->cyclo micron Micronization sub4->micron nano Nanonization sub4->nano

Caption: Logical relationships among solubility enhancement techniques.

mechanism_of_action theophylline Theophylline pde Inhibits Phosphodiesterase (PDE) theophylline->pde adenosine Blocks Adenosine Receptors theophylline->adenosine camp ↑ Intracellular cAMP pde->camp bronchodilation Bronchial Smooth Muscle Relaxation camp->bronchodilation adenosine_effect Reduces Bronchoconstriction & Inflammation adenosine->adenosine_effect

Caption: Simplified mechanism of action for Theophylline.

References

Technical Support Center: Optimizing Theophylline Sodium Glycinate Loading in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the encapsulation of Theophylline Sodium Glycinate within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is my encapsulation efficiency for this compound consistently low?

The primary challenge in encapsulating this compound lies in the mismatch of properties between the drug and the polymer. PLGA is a hydrophobic polymer, while this compound is a hydrophilic (water-soluble) drug. During common single-emulsion (o/w) preparation methods, the hydrophilic drug has a strong tendency to partition into the external aqueous phase rather than remaining within the oily PLGA droplets, leading to low encapsulation efficiency.[1][2] Strategies to overcome this involve using methods designed for hydrophilic drugs, such as the double emulsion solvent evaporation technique.[3]

Q2: What is the most suitable method for encapsulating a hydrophilic drug like this compound in PLGA nanoparticles?

The double emulsion solvent evaporation (w/o/w) method is the most appropriate technique for encapsulating hydrophilic compounds like this compound.[2][3] In this method, the drug is first dissolved in an aqueous solution (the inner water phase, w1), which is then emulsified in an organic solution of PLGA to form a primary water-in-oil (w/o) emulsion. This primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant (the external water phase, w2) and homogenized to form the final water-in-oil-in-water (w/o/w) double emulsion. The organic solvent is subsequently removed by evaporation, causing the PLGA to precipitate and form solid nanoparticles with the drug encapsulated in the internal aqueous compartments.

Q3: How can I optimize formulation and process parameters to improve drug loading and encapsulation efficiency?

Optimizing drug loading (DL) and encapsulation efficiency (EE) requires careful adjustment of several key parameters. The interplay between these factors is crucial for successfully entrapping the hydrophilic drug.

Table 1: Influence of Key Parameters on Drug Loading (DL) and Encapsulation Efficiency (EE%)

Parameter Effect on DL & EE% Rationale & Remarks
PLGA Concentration Increase A higher polymer concentration increases the viscosity of the organic phase, which slows the diffusion of the drug into the external aqueous phase, thereby improving encapsulation.[4] However, excessively high concentrations can lead to larger particle sizes.
Drug-to-Polymer Ratio Variable Increasing the initial drug amount can increase drug loading up to a saturation point.[5] However, this may decrease the percentage of encapsulation efficiency if the polymer cannot effectively entrap the excess drug. A systematic optimization is recommended.[6]
Organic Solvent Type Variable Solvents like dichloromethane (DCM) are common.[7] The choice of solvent affects polymer solubility and the rate of diffusion into the aqueous phase. Slower diffusion can improve encapsulation.
Surfactant (Stabilizer) Concentration Decrease Higher concentrations of surfactants (like PVA) in the external aqueous phase can increase the solubility of the drug in this phase, drawing it out of the nanoparticles and reducing EE%.[8] However, a sufficient concentration is necessary for nanoparticle stability.
pH of Aqueous Phases Variable The charge of the drug and polymer can be influenced by pH. For this compound, adjusting the pH of the internal aqueous phase may alter its solubility and interaction with the polymer, potentially improving retention.[2]

| Volume of External Aqueous Phase | Decrease | A larger external aqueous phase volume creates a greater concentration gradient, which can accelerate the diffusion of the hydrophilic drug out of the organic phase, thus lowering EE%.[5] |

Q4: How can I control the particle size and polydispersity index (PDI) of my nanoparticles?

Particle size and PDI are critical attributes that affect the biological performance of the nanoparticles. These are primarily controlled by the energy input during emulsification and several formulation variables.

Table 2: Influence of Key Parameters on Particle Size and Polydispersity Index (PDI)

Parameter Effect on Particle Size Effect on PDI Rationale & Remarks
PLGA Concentration Increase Increase Higher polymer concentration leads to increased viscosity of the organic phase, resulting in larger and more varied emulsion droplets during homogenization.[4][9][10]
Surfactant (PVA) Concentration Decrease Decrease A higher surfactant concentration more effectively covers the surface of the emulsion droplets, preventing their coalescence and leading to smaller, more uniform nanoparticles.[7][9]
Sonication/Homogenization Energy Decrease Decrease Increasing the sonication power/time or homogenization speed provides more energy to break down the emulsion droplets into smaller sizes.[4]
Stirring Speed (Solvent Evaporation) Decrease Variable A higher stirring speed during solvent evaporation creates greater shear forces, which can reduce the final particle size.[7] However, it may also promote drug leakage.

| Organic to Aqueous Phase Ratio | Variable | Variable | This ratio influences the efficiency of droplet formation and solvent diffusion, thereby affecting the final particle characteristics.[9] |

Q5: I'm observing a high initial burst release of Theophylline. How can I achieve a more sustained release profile?

A high initial burst release is common for hydrophilic drugs encapsulated in PLGA and is often due to drug molecules adsorbed on the nanoparticle surface. Several strategies can mitigate this:

  • Washing: Thoroughly wash the nanoparticles after collection (e.g., through repeated centrifugation and resuspension) to remove surface-adsorbed drug.

  • Polymer Properties: Use a higher molecular weight PLGA or a grade with a higher lactide-to-glycolide ratio. These polymers have lower hydrophilicity and degrade more slowly, leading to a more controlled release.[3]

  • Coating: Encapsulating the drug-loaded nanoparticles within a secondary matrix, such as an alginate or chitosan microcapsule, can further control the release profile and reduce the initial burst.[1]

Troubleshooting Guides

This section addresses specific experimental problems in a direct, solution-oriented format.

Problem 1: Low Nanoparticle Yield

Low yield is often due to suboptimal formulation or inefficient collection methods.

  • Possible Cause: Incomplete precipitation of the polymer.

    • Solution: Ensure the organic solvent is completely removed. Extend the evaporation time or apply a vacuum. Efficient solvent removal is critical for nanoparticle solidification.[11]

  • Possible Cause: Loss of nanoparticles during washing and collection.

    • Solution: Optimize centrifugation parameters (speed and time). If nanoparticles are too small to be pelleted effectively, consider using ultrafiltration methods for collection, which can be more efficient for smaller particles and prevent losses from resuspension steps.[11]

  • Possible Cause: PLGA concentration is too low.

    • Solution: Increase the initial PLGA concentration. Very dilute solutions may not form stable nanoparticles efficiently.

Problem 2: Particle Aggregation after Lyophilization

Nanoparticles often aggregate into an inseparable cluster upon freeze-drying without a cryoprotectant.

  • Possible Cause: Formation of ice crystals and inter-particle bridging during freezing.

    • Solution: Add a cryoprotectant (e.g., trehalose, sucrose, or glucose at 5-10% w/v) to the nanoparticle suspension before freezing. Cryoprotectants form a glassy matrix that separates individual nanoparticles, preventing aggregation.[12]

  • Possible Cause: Residual surfactant (PVA) causing stickiness.

    • Solution: While complete removal of PVA can be difficult and may destabilize particles, washing steps should be optimized to remove excess, unbound PVA before adding the cryoprotectant and lyophilizing.[13]

Troubleshooting Decision Pathway for Low Encapsulation Efficiency

The following diagram outlines a logical workflow for troubleshooting low encapsulation efficiency (EE%) for hydrophilic drugs like this compound.

G cluster_params Parameter Optimization start Start: Low EE% Detected method Is the method Double Emulsion (w/o/w)? start->method plga_conc Increase PLGA Concentration method->plga_conc Yes adopt_wow Action: Switch to w/o/w Method method->adopt_wow No drug_ratio Optimize Drug:Polymer Ratio plga_conc->drug_ratio pva_conc Decrease External PVA Concentration drug_ratio->pva_conc volume_ratio Decrease External Aqueous Phase Volume pva_conc->volume_ratio re_evaluate Re-evaluate EE% volume_ratio->re_evaluate adopt_wow->re_evaluate

Caption: Troubleshooting pathway for low encapsulation efficiency.

Experimental Protocols

Protocol: Double Emulsion (W/O/W) Solvent Evaporation Method

This protocol provides a detailed methodology for encapsulating this compound in PLGA nanoparticles.

1. Preparation of Solutions

  • Inner Aqueous Phase (w1): Dissolve this compound in deionized water to a desired concentration (e.g., 10 mg/mL).

  • Organic Phase (o): Dissolve PLGA (e.g., 100 mg) in a water-immiscible volatile organic solvent like dichloromethane (DCM) (e.g., 2 mL).[14]

  • External Aqueous Phase (w2): Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in 10 mL deionized water).[15]

2. Formation of Primary Emulsion (w/o)

  • Add the inner aqueous phase (w1) (e.g., 200 µL) to the organic phase (o).

  • Emulsify this mixture using a high-energy source to create fine droplets. Use a probe sonicator immersed in the mixture, typically in an ice bath to prevent overheating, for 1-2 minutes at high power.[15]

3. Formation of Double Emulsion (w/o/w)

  • Immediately add the primary emulsion to the external aqueous phase (w2).

  • Homogenize this mixture again using a probe sonicator or a high-speed mechanical homogenizer for 2-5 minutes to form the final w/o/w double emulsion.[6]

4. Solvent Evaporation

  • Transfer the double emulsion to a larger beaker and stir continuously with a magnetic stirrer at room temperature for 3-4 hours. This allows the organic solvent (DCM) to evaporate, leading to the precipitation and solidification of PLGA nanoparticles.[13]

5. Nanoparticle Collection and Washing

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Discard the supernatant, which contains the un-encapsulated drug and excess PVA.

  • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to ensure the removal of impurities.[13]

6. Final Processing

  • For long-term storage, resuspend the final washed pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize (freeze-dry) to obtain a dry powder.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the double emulsion solvent evaporation method.

G prep_w1 Prepare Inner Aqueous Phase (Drug Solution) emulsion1 Form Primary Emulsion (w/o) (High-Energy Sonication) prep_w1->emulsion1 prep_o Prepare Organic Phase (PLGA in Solvent) prep_o->emulsion1 prep_w2 Prepare External Aqueous Phase (PVA Solution) emulsion2 Form Double Emulsion (w/o/w) (Homogenization) prep_w2->emulsion2 emulsion1->emulsion2 evaporation Solvent Evaporation (Stirring) emulsion2->evaporation collection Collection & Washing (Centrifugation) evaporation->collection lyophilization Lyophilization (with Cryoprotectant) collection->lyophilization characterization Characterization (Size, EE%, DL%) lyophilization->characterization

Caption: Workflow for the w/o/w double emulsion method.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Methods for Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Theophylline Sodium Glycinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the biological sample.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1] Common sources of matrix effects in plasma or serum include phospholipids, proteins, and salts.[1]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of theophylline into the mass spectrometer while a prepared blank matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of theophylline indicates ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This quantitative method compares the peak area of theophylline in a solution spiked into a pre-extracted blank matrix with the peak area of theophylline in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A3: The three most common techniques are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[2]

  • Liquid-Liquid Extraction (LLE): A technique that separates theophylline from matrix components based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain theophylline while matrix interferences are washed away.[3]

Q4: Can an internal standard (IS) help in overcoming matrix effects?

A4: Yes, using a stable isotope-labeled (SIL) internal standard, such as deuterated theophylline ([2H6]-theophylline), is highly recommended.[2] A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.1. Optimize the chromatographic gradient to better separate theophylline from interferences. 2. Improve sample cleanup using a more rigorous method like SPE.[3]
Inconsistent Results (High %CV) Variable matrix effects between different sample lots.1. Implement a more effective sample preparation technique to remove a broader range of interferences. 2. Ensure the use of a suitable internal standard, preferably a stable isotope-labeled one.[2]
Low Analyte Recovery Inefficient extraction of theophylline from the biological matrix.1. Optimize the pH of the extraction solvent for LLE. 2. For SPE, evaluate different sorbents and elution solvents. 3. For PPT, try different precipitation solvents or solvent-to-sample ratios.
Ion Suppression/Enhancement Co-eluting phospholipids or other endogenous components.1. Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges). 2. Adjust chromatographic conditions to separate theophylline from the phospholipid elution zone.
Carryover in Blank Injections Adsorption of theophylline onto the analytical column or autosampler components.1. Optimize the autosampler wash solution. 2. Use a guard column and replace it regularly. 3. Evaluate different analytical columns.

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation methods used in the bioanalysis of theophylline.

Table 1: Comparison of Sample Preparation Methods for Theophylline Analysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) > 85%39.30%[4]> 90%[3]
Matrix Effect (%) Can be significantModerateMinimal
Intra-day Precision (%RSD) < 10%[2]< 9%[4]< 5%
Inter-day Precision (%RSD) < 10%[2]< 9%[4]< 5%
Sample Throughput HighMediumLow to Medium

Table 2: LC-MS/MS Parameters for Theophylline Quantification

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[2][4]
MRM Transition (Theophylline) m/z 181.1 → 124.1[2]
MRM Transition (IS: [2H6]-Theophylline) m/z 187.1 → 127.1[2]
Linear Range 0.5 - 30 µg/mL in plasma[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 50 µL of plasma sample, add 5 µL of internal standard solution (e.g., 10 µg/mL [2H6]-theophylline).

  • Vortex for 20 seconds.

  • Add 1.5 mL of cold acetonitrile.[2]

  • Vortex vigorously for 45 seconds.[2]

  • Centrifuge at 16,500 x g for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add an appropriate amount of internal standard.

  • Add 8 mL of an extraction solvent mixture of chloroform and isopropanol (20:1, v/v).[5]

  • Vortex for 30 seconds.[5]

  • Centrifuge at 3500 rpm for 5 minutes.[5]

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute theophylline with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) is Add Internal Standard start->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt lle Liquid-Liquid Extraction (e.g., Chloroform/Isopropanol) is->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) is->spe vortex Vortex/Mix ppt->vortex lle->vortex supernatant Collect Supernatant/ Organic Layer spe->supernatant centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->supernatant centrifuge->supernatant evap Evaporate & Reconstitute supernatant->evap supernatant->evap lcms LC-MS/MS Analysis supernatant->lcms evap->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for Theophylline bioanalysis.

troubleshooting_logic start Inaccurate or Imprecise Results? check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Detected? check_me->me_present no_me Investigate Other Issues: - Instrument Performance - Standard Preparation - Analyte Stability me_present->no_me No improve_sp Improve Sample Preparation: - Switch to SPE - Phospholipid Removal me_present->improve_sp Yes optimize_lc Optimize Chromatography: - Gradient Modification - Different Column me_present->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled IS me_present->use_sil_is Yes revalidate Re-validate Method improve_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Strategies to improve the in vivo stability of Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Theophylline Sodium Glycinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability and absorption of this compound?

The primary challenges are not related to the degradation of the theophylline molecule itself, which is metabolically stable until it reaches the liver, but rather to the physicochemical properties of the formulation in the gastrointestinal (GI) tract. Key challenges include:

  • pH-Dependent Solubility: Theophylline's solubility can be influenced by the pH of the GI tract, potentially leading to variable dissolution and absorption.

  • Hydrate Formation: Theophylline anhydrate can convert to the less soluble monohydrate form in the presence of water, which can affect the dissolution rate.[1] Formulation processes involving water, such as aqueous wet granulation, can hasten this conversion.

  • Food Effects: The presence of food can alter the absorption rate and extent of theophylline from sustained-release formulations.[2][3][4][5][6][7] This can lead to either dose dumping (a rapid release of a large amount of the drug) or reduced bioavailability depending on the formulation.[3][7][8]

  • Gastrointestinal Transit Time: The time the formulation spends in different regions of the GI tract can influence the extent of drug release and absorption, particularly for controlled-release dosage forms.[9] Theophylline can be absorbed in the colon, which is relevant for sustained-release formulations.[10]

  • Excipient Interactions: The choice of excipients in a formulation can significantly impact the physical stability of theophylline and the drug release profile.[1][11][12]

Q2: How does this compound's structure aim to improve stability and absorption?

This compound is a salt of theophylline and glycine. This salt form is designed to enhance the aqueous solubility of theophylline, which can lead to faster dissolution and potentially more consistent absorption compared to theophylline alone.

Q3: What are the main metabolic pathways of theophylline in vivo?

Once absorbed, theophylline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The main metabolites are 1-methyluric acid (1MU), 3-methylxanthine (3MX), and 1,3-dimethyluric acid (13DMU).[13] These metabolites are then excreted in the urine.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in plasma concentrations between subjects. 1. Food effects: Co-administration with food can unpredictably alter absorption.[3][8] 2. Formulation-dependent absorption: Different sustained-release formulations have varying release profiles.[3] 3. Inter-individual differences in GI physiology: Variations in gastric pH and transit time can affect drug release and absorption.[9]1. Standardize food intake in study protocols (e.g., administer on an empty stomach or with a standardized meal).[4] 2. Select a robust formulation with a release profile that is less sensitive to GI conditions. 3. Ensure consistent dosing schedules.
Lower than expected bioavailability. 1. Incomplete dissolution: Theophylline may precipitate in the GI tract if the formulation does not maintain its solubility. 2. Hydrate conversion: Conversion of anhydrous theophylline to the less soluble monohydrate form can slow dissolution.[1] 3. Poor formulation design: Inadequate drug release from the dosage form.1. Consider formulation strategies that enhance and maintain solubility, such as using solubility enhancers or creating amorphous solid dispersions. 2. Use non-aqueous granulation methods or direct compression to avoid hydrate formation during manufacturing. 3. Optimize the formulation by adjusting excipient types and ratios.[11][12]
"Dose dumping" observed with sustained-release formulations. 1. Interaction with high-fat meals: Some sustained-release formulations can rapidly release the drug in the presence of fatty foods.[3][8] 2. Formulation integrity failure: The controlled-release mechanism of the dosage form may be compromised.1. Investigate the effect of food on the specific formulation being used. It is recommended to take certain 24-hour formulations on an empty stomach or avoid high-fat meals.[14] 2. Select a formulation known to be robust against food effects.
Difficulty in establishing an in vitro-in vivo correlation (IVIVC). 1. Complex GI physiology: Factors like pH, enzymes, and motility are difficult to fully replicate in vitro. 2. Formulation sensitivity: The drug release may be highly sensitive to specific GI conditions not captured in the in vitro model.1. Use biorelevant dissolution media that simulate gastric and intestinal fluids more accurately. 2. Develop dissolution methods that can discriminate between formulations with different in vivo performance. 3. Employ deconvolution methods to estimate the in vivo dissolution profile from pharmacokinetic data.[15]

Strategies to Improve In Vivo Stability and Performance

Improving the in vivo stability of this compound primarily involves formulation strategies that ensure consistent and predictable drug release and absorption.

Formulation Approaches
  • Sustained-Release Matrix Tablets: This is a common approach to control the release of theophylline, reduce plasma concentration fluctuations, and improve patient compliance.

    • Hydrophilic Matrices: Polymers like hydroxypropyl methylcellulose (HPMC) can be used to form a gel layer upon contact with gastrointestinal fluids, which controls drug diffusion.

    • Lipid Matrices: Waxes such as carnauba wax can be used to create a matrix that erodes slowly, releasing the drug over time.

    • Cross-linked Matrices: Interactions between excipients, such as sodium alginate and calcium gluconate, can form a cross-linked matrix that regulates drug release.[11]

  • Cocrystallization: Forming cocrystals of theophylline with a coformer can improve its physicochemical properties, including solubility and physical stability.[16] This can lead to more consistent dissolution and absorption.

  • Floating Drug Delivery Systems (FDDS): These systems are designed to remain in the stomach for an extended period, which can be beneficial for drugs that are preferentially absorbed in the upper GI tract.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Controlled-Release Formulations

This protocol is essential for predicting the in vivo performance of a formulation.

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-100 rpm.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with fresh medium.

  • Analysis: Analyze the concentration of theophylline in the samples using a validated HPLC-UV method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Theophylline in Plasma

This protocol is for quantifying theophylline concentrations in plasma samples from in vivo studies.[13][17][18][19][20]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., 8-chlorotheophylline).

    • Perform a liquid-liquid extraction with an organic solvent like a mixture of ethyl acetate and isopropanol.

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 150 mm x 4.6 mm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 272 nm.

  • Quantification: Construct a calibration curve using standards of known theophylline concentrations in blank plasma.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Theophylline Formulations

FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Reference
Once-daily (Uni-Dur) 7.66~13.57 (fasting)Varies[5][21]
Twice-daily (Theo-Dur) 7.78VariesVaries[21]
Sustained-Release (Fasting) VariesVaries184.2[7]
Sustained-Release (With Food) VariesVaries157.9[7]

Note: The values presented are examples and can vary significantly based on the specific formulation, dose, and patient population.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Study cluster_analysis Data Analysis formulation This compound Formulation (e.g., Matrix Tablet, Cocrystal) dissolution Dissolution Testing (Simulated GI Fluids) formulation->dissolution dosing Dosing in Animal Model (e.g., Rat, Dog) dissolution->dosing ivivc IVIVC Development dissolution->ivivc sampling Blood Sampling dosing->sampling hplc Plasma Analysis (HPLC) sampling->hplc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk_analysis pk_analysis->ivivc

Caption: Experimental workflow for evaluating the in vivo performance of this compound formulations.

signaling_pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptors Theophylline->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Mechanism of action of theophylline leading to bronchodilation.

References

Addressing content uniformity issues in Theophylline Sodium Glycinate tablet formulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering content uniformity challenges in Theophylline Sodium Glycinate tablet formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: High Variability in Tablet Content Uniformity

Q1: Our this compound tablets are failing content uniformity (CU) testing, showing high variability between individual tablets. What are the primary causes?

A1: High variability in tablet content is a common issue that can originate from several stages of the manufacturing process. The most critical factors to investigate are:

  • Powder Blend Inhomogeneity: The Active Pharmaceutical Ingredient (API) and excipients may not be uniformly distributed throughout the powder blend. This is often the root cause of CU failures.[1][2][3]

  • Segregation: A homogenous powder blend can separate during handling and transfer processes (e.g., from the blender to the tablet press hopper).[4][5] This is particularly problematic in direct compression formulations.

  • Particle Size and Morphology Differences: Significant differences in particle size, shape, or density between this compound and the excipients can promote segregation.[1][6]

  • Poor Powder Flow: Inconsistent powder flow into the tablet press die can lead to variations in tablet weight, which directly impacts content uniformity.[7][8]

  • Inadequate Granulation: If using a granulation process, non-uniform distribution of the drug within the granules or a wide granule size distribution can be the cause.[2][9]

Q2: How does the particle size of this compound affect content uniformity?

A2: The particle size of the API is a critical material attribute.[1] For a low-dose formulation, the API particle size must be small enough to ensure an adequate number of particles in each tablet, allowing for a more uniform distribution.[6] However, very fine or micronized particles can be cohesive and prone to forming agglomerates, which are difficult to break up and distribute evenly during mixing.[1][6] This can lead to "super-potent" tablets if an agglomerate ends up in a single tablet.[6]

Issue 2: Blending and Mixing Problems

Q3: We are experiencing inconsistent blend uniformity results. What adjustments can we make to our blending process?

A3: Achieving a homogenous blend is fundamental to ensuring content uniformity.[2][3] Consider the following process parameters:

  • Blending Time: Inadequate mixing time will result in a non-uniform blend. Conversely, excessive mixing ("over-blending") can induce segregation of the already mixed powder, especially if particles have different physical properties.[1] A blend time study is often necessary to determine the optimal mixing duration.[3]

  • Blender Type and Speed: The efficiency of mixing is heavily dependent on the type of blender used (e.g., V-blender, bin blender) and its operational speed. The chosen parameters should be suitable for the specific properties of your formulation.

  • Mixing Strategy: For low-dose drugs like Theophylline, a geometric dilution approach can be beneficial. This involves sequentially mixing the API with increasing amounts of excipients to ensure uniform dispersion.[3] Including a deagglomeration step in the mixing process can also significantly improve CU.[6]

Q4: Can our choice of excipients impact blend uniformity and segregation?

A4: Absolutely. Excipients form the bulk of the tablet and their properties are critical.[1][7]

  • Excipient Particle Size and Shape: Select excipients with particle sizes and shapes that are as similar as possible to the API to minimize segregation potential.[1]

  • Flowability: Excipients with good flow characteristics, such as spray-dried lactose, can improve the overall flow of the powder blend and ensure consistent die filling.[1][7]

  • Adhesive Properties: Certain excipients can physically adhere fine drug particles to their surface, preventing segregation. Macroporous excipients with surface cavities are beneficial in this regard.[6]

  • Drug-Excipient Compatibility: Incompatibility between this compound and an excipient can lead to chemical degradation or physical changes, affecting the final product.[10] Compatibility studies using techniques like DSC and FTIR are essential during pre-formulation.[11]

Issue 3: Granulation and Compression Issues

Q5: We are considering granulation to improve content uniformity. Is wet or dry granulation better for this compound?

A5: Both wet and dry granulation are used to prevent segregation and improve flow and content uniformity.[12][13]

  • Wet Granulation: This is a robust and common method for improving CU.[9][13][14] It involves adding a liquid binder to the powder mixture to form agglomerates (granules).[12] This process effectively "locks in" the API within the granules, ensuring its uniform distribution.[14] It is particularly effective for cohesive or poorly flowing powders.[8]

  • Dry Granulation (Roller Compaction): This method is suitable for moisture-sensitive ingredients. It involves compacting the powder blend and then milling it to the desired granule size. While it avoids a drying step, it may not distribute the API as uniformly as wet granulation if the initial blend is not homogenous.[15]

The choice depends on the specific properties of your formulation. Wet granulation often yields granules that are more compressible and compactible.[8]

Q6: During tablet compression, we observe weight variation that correlates with our poor content uniformity. How can we resolve this?

A6: Tablet weight variation is a direct indicator of inconsistent die filling, which is almost always caused by poor powder flow.[2][7]

  • Improve Powder Flow: As discussed, this can be achieved by selecting excipients with better flow properties or by granulating the powder blend.[8]

  • Optimize Tablet Press Settings: Ensure the tablet press is set up correctly. Adjusting the feeder speed and turret speed can help achieve more consistent die filling.

  • Address Segregation in the Hopper: Powder can segregate in the tablet press hopper. The design of the hopper and the method of transferring the blend into it can significantly impact uniformity.[5]

Data Presentation: Troubleshooting Summary

Table 1: Common Content Uniformity Issues and Recommended Actions

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions Relevant Analytical Tests
High Tablet-to-Tablet VariabilityPowder blend inhomogeneity; Segregation during transfer.Optimize blending time and speed; Use a sample thief to test blend uniformity at multiple locations; Consider geometric dilution.[3]Blend Uniformity Analysis (HPLC/UV), Content Uniformity of Tablets (HPLC)
Bimodal CU Distribution (Some high, some low)Agglomerates of API in the blend.[6]Introduce a deagglomeration step (e.g., sieving) before or during blending; Evaluate API particle size.[6]Particle Size Analysis, Microscopic Examination
Trending CU Results (e.g., decreasing over the run)Segregation in the tablet press hopper (percolation of fines).[4][5]Improve powder flow via granulation; Modify hopper design or powder transfer method.[8]Stratified Tablet Sampling and Testing, Powder Flow Analysis
High Tablet Weight VariationPoor powder flowability.[7]Select excipients with better flow properties; Granulate the powder blend; Optimize tablet press speed.[8]Carr's Index, Hausner Ratio, Angle of Repose

Table 2: Comparison of Granulation Techniques to Improve Content Uniformity

Technique Mechanism for Improving CU Advantages Considerations
High-Shear Wet Granulation API is incorporated into a granule matrix with excipients using a binder solution, locking it in place.[9]Excellent for ensuring uniform drug distribution; Prevents segregation; Improves flow and compressibility.[13][14]Requires a drying step; Not suitable for moisture-sensitive drugs; More complex process.[12]
Fluid Bed Granulation Granulating fluid is sprayed onto a fluidized powder bed, simultaneously mixing, granulating, and drying.[13]Streamlined, one-pot process; Good for heat-sensitive materials due to lower temperatures.Can be difficult to achieve high-density granules; Expensive equipment.[13]
Dry Granulation (Roller Compaction) Powder is densified by pressure, then milled into granules.Suitable for moisture-sensitive APIs; Fewer processing steps than wet granulation.[13]Can generate excessive fines; Potential for loss of compressibility; Relies heavily on initial blend uniformity.[15]

Experimental Protocols

Protocol 1: Content Uniformity Testing by HPLC (USP <905>)

This protocol outlines the general procedure for determining the content uniformity of this compound tablets.

  • Objective: To quantify the amount of this compound in individual tablets to assess dose uniformity.

  • Materials & Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.[16]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

    • Volumetric flasks, pipettes, and syringes.

    • Analytical balance.

    • Sonicator.

    • Mobile phase (e.g., Methanol:Water mixture, potentially with an acid modifier like acetic acid).[17][18]

    • Theophylline reference standard.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the Theophylline reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

    • Sample Selection: Randomly select 10 tablets from the batch.[19]

    • Sample Preparation: a. Place one tablet in a volumetric flask of appropriate size (e.g., 100 mL). b. Add a portion of the mobile phase and sonicate to disintegrate the tablet completely.[20] c. Dilute to volume with the mobile phase and mix well. d. Filter an aliquot of the solution through a 0.45 µm filter into an HPLC vial.

    • Chromatographic Analysis: a. Set the UV detector wavelength to the absorbance maximum of Theophylline (approx. 271-280 nm).[18][20] b. Inject the standard solutions to generate a calibration curve. c. Inject each of the 10 sample preparations.

    • Data Analysis: a. Calculate the amount of Theophylline in each tablet using the calibration curve. b. Calculate the average content and the relative standard deviation (RSD). c. Evaluate results against the USP acceptance criteria. The requirements are met if the individual contents are between 85% and 115% of the average content.[19]

Protocol 2: Powder Blend Uniformity Analysis

  • Objective: To verify the homogeneity of the this compound powder blend prior to compression.

  • Materials & Equipment:

    • Sample thief designed for powder sampling.[3]

    • Numbered sample containers.

    • Analytical method equipment (as per Protocol 1).

  • Procedure:

    • Sampling: After the blending step is complete, use a sample thief to collect samples from at least 10 different, pre-defined locations within the blender (e.g., top, middle, bottom, near walls).

    • Sample Preparation: Accurately weigh a portion of each powder sample, dissolve it in the mobile phase, and prepare it for analysis as described in Protocol 1.

    • Analysis: Analyze each sample by HPLC to determine the concentration of Theophylline.

    • Data Analysis: Calculate the mean concentration and the RSD for all samples. An RSD of ≤ 5% is generally considered acceptable, but this should be defined in the product specification.

Mandatory Visualizations

Troubleshooting_Workflow start Content Uniformity (CU) Failure Observed q1 Is Tablet Weight Variation Acceptable? start->q1 a1_no Address Poor Powder Flow: - Granulate the blend - Select better excipients - Optimize press speed q1->a1_no No q2 Is Blend Uniformity (BU) Acceptable? q1->q2 Yes end_ok CU Issue Resolved a1_no->end_ok a2_no Address Blending Process: - Optimize mixing time/speed - Use geometric dilution - Add deagglomeration step q2->a2_no No q3 Does Segregation Occur Post-Blending? q2->q3 Yes a2_no->end_ok a3_yes Address Segregation: - Granulate the blend - Match API/excipient particle sizes - Modify powder transfer system q3->a3_yes Yes analytical Review Analytical Method: - Ensure complete extraction - Check standard stability - Validate method q3->analytical No a3_yes->end_ok analytical->end_ok Experimental_Workflow cluster_formulation Formulation & Process Development cluster_testing Analysis & Verification cluster_outcome Outcome formulate Define Formulation: API & Excipients blend Develop Blending Process formulate->blend compress Develop Compression Parameters blend->compress test_blend Blend Uniformity Analysis compress->test_blend test_tablets Tablet CU & Weight Variation Testing test_blend->test_tablets decision Results Meet Specification? test_tablets->decision pass Process Validated decision->pass Yes fail Root Cause Analysis & Reformulation decision->fail No fail->formulate Iterate Factors_CU cu Content Uniformity (CU) mat Material Attributes psize Particle Size & Distribution mat->psize flow Flowability & Density mat->flow excip Excipient Selection & Compatibility mat->excip proc Process Parameters blend Blending (Time, Speed) proc->blend gran Granulation (Method, Binder) proc->gran comp Compression (Speed, Force) proc->comp trans Powder Transfer & Handling proc->trans psize->cu flow->cu excip->cu blend->cu gran->cu comp->cu trans->cu

References

Preventing degradation of Theophylline Sodium Glycinate during formulation processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Theophylline Sodium Glycinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during formulation processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound.

Issue 1: Discoloration or Unexpected Peaks in HPLC Analysis After Wet Granulation

Possible Cause: Degradation of this compound due to pH shifts or hydrolysis in the presence of water and certain excipients. Theophylline is known to be susceptible to degradation under acidic and alkaline conditions.[1][2][3]

Troubleshooting Steps:

  • pH Control:

    • Measure the pH of the granulation fluid and the wet mass. This compound is a salt of a weak acid and a weak base and is most stable in a neutral to slightly alkaline pH range.[2][3]

    • If the pH is acidic or strongly alkaline, consider using a buffering agent in your formulation. Phosphate or citrate buffers can help maintain a stable pH.

  • Excipient Compatibility:

    • Review the excipients used. Some excipients can create an acidic or alkaline microenvironment. For example, acidic excipients like citric acid or basic excipients like magnesium oxide could promote degradation.

    • Conduct compatibility studies with individual excipients and this compound in the presence of moisture.

  • Minimize Water Exposure:

    • Reduce the amount of granulation fluid to the minimum required for proper granule formation.

    • Decrease the wet massing time.

    • Expedite the drying process, ensuring that the temperature is not excessively high, as this can also accelerate degradation.

Experimental Protocol: pH-Dependent Stability Study

A pH-dependent stability study can help determine the optimal pH range for your formulation.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 3 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[4]

  • Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against pH to identify the pH range of maximum stability.

Issue 2: Changes in Crystal Form (Polymorphism) and Dissolution Rate After Drying or Milling

Possible Cause: Theophylline is known to exist in different polymorphic forms, including an anhydrous form and a monohydrate.[5][6][7] Processing steps like drying and milling can induce transitions between these forms, which can significantly impact dissolution rates.[8] High humidity can promote the conversion of the anhydrous form to the less soluble monohydrate.[5][6][7]

Troubleshooting Steps:

  • Control Humidity:

    • Conduct manufacturing processes in a controlled humidity environment (e.g., below 40% relative humidity) to prevent the formation of the monohydrate form.[5]

    • Store raw materials and in-process materials in tightly sealed containers with desiccants.

  • Optimize Drying Parameters:

    • The dehydration temperature can influence the physical properties and stability of the resulting anhydrous theophylline.[8] Dehydration at higher temperatures may result in a more stable anhydrous form.[8]

    • Use a validated drying method (e.g., fluid bed drying, vacuum drying) with precise temperature and time controls to ensure complete and uniform drying without inducing degradation.

  • Milling Process Optimization:

    • Milling can introduce mechanical stress and localized heat, potentially leading to polymorphic changes.

    • Consider using less aggressive milling techniques or optimizing milling parameters (e.g., screen size, mill speed) to minimize mechanical energy input.

Experimental Protocol: Characterization of Polymorphic Forms

  • Sample Preparation: Obtain samples of this compound before and after processing steps like granulation, drying, and milling.

  • Analytical Techniques:

    • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (anhydrous vs. monohydrate) based on the diffraction pattern.

    • Differential Scanning Calorimetry (DSC): To detect thermal events such as dehydration and melting, which are characteristic of different polymorphs.

    • Thermogravimetric Analysis (TGA): To quantify the water content and identify the hydrate form.

  • Dissolution Testing: Perform dissolution studies on the different samples to correlate the polymorphic form with the drug release profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of theophylline, the primary degradation pathways are likely to be:

  • Hydrolysis: The xanthine ring of theophylline can be susceptible to hydrolytic cleavage, especially at extreme pH values.[2][3]

  • Oxidation: Theophylline can undergo oxidative degradation. Forced degradation studies on related compounds have shown susceptibility to oxidative stress.[1]

A logical workflow for investigating degradation pathways is illustrated below:

cluster_0 Degradation Pathway Investigation API This compound Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Stability-Indicating HPLC/LC-MS Stress->Analysis Identify Identify Degradation Products Analysis->Identify Elucidate Elucidate Degradation Pathways Identify->Elucidate Control Develop Control Strategy Elucidate->Control

Caption: Workflow for Investigating Degradation Pathways.

Q2: Which excipients are known to be incompatible with this compound?

A2: Compatibility studies on theophylline have shown potential interactions with certain excipients. While direct data for this compound is limited, it is prudent to be cautious with:

  • Reducing Sugars: Sugars like lactose, in the presence of moisture and heat, can potentially participate in Maillard reactions with the amino group of glycine.

  • Highly Acidic or Basic Excipients: As mentioned, these can catalyze hydrolytic degradation.

  • Oxidizing Agents: Excipients with peroxide residues can promote oxidative degradation.

A compatibility study using techniques like DSC can help identify potential interactions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in well-closed containers, protected from light and moisture.[9] Storage in a controlled, low-humidity environment is crucial to prevent the formation of the monohydrate.

Q4: What analytical methods are suitable for detecting and quantifying degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][10][11][12] Key considerations for method development include:

  • Column: A C18 column is often suitable.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) with an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Detection: UV detection at the lambda max of theophylline (around 272 nm) is common.[12]

  • Forced Degradation: The method should be validated by performing forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.[1][4][13][14][15]

The general workflow for developing a stability-indicating method is as follows:

cluster_1 Stability-Indicating Method Development Start Initial Method Development (Column, Mobile Phase, Detector) Forced Forced Degradation Studies Start->Forced Optimize Method Optimization (Resolution of Degradants) Forced->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate Implement Implementation for Stability Testing Validate->Implement

References

Improving the dissolution rate of poorly soluble Theophylline Sodium Glycinate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of poorly soluble Theophylline Sodium Glycinate formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution rate important?

This compound is a salt of theophylline and glycine. The addition of sodium glycinate is intended to improve the solubility and absorption of theophylline, a bronchodilator used in the treatment of respiratory diseases like asthma and COPD.[1] An optimal dissolution rate is crucial for achieving the desired therapeutic effect, as the drug must dissolve in physiological fluids before it can be absorbed into the bloodstream.

Q2: What are the common reasons for the poor dissolution of this compound formulations?

While this compound is more soluble than theophylline, formulations can still exhibit poor dissolution for several reasons:

  • Polymorphism: Theophylline can exist in different crystalline forms (polymorphs), including an anhydrous and a monohydrate form. During manufacturing processes, especially those involving water, the anhydrous form can convert to the less soluble monohydrate form, which can slow down dissolution.[2][3]

  • Excipient Interactions: The choice of excipients in the formulation can significantly impact dissolution. Some excipients may not be compatible with this compound or can form a barrier that hinders drug release.[4][5]

  • Manufacturing Process: Processing steps such as wet granulation can induce phase transformations of theophylline, leading to decreased dissolution rates.[2] The compression force used during tableting can also affect the tablet's disintegration and, consequently, drug dissolution.[4]

Q3: What are the primary strategies for improving the dissolution rate of this compound?

The main approaches to enhance the dissolution rate include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can increase the surface area of the drug and improve its wettability, leading to faster dissolution.[6]

  • Co-crystallization: This involves forming a crystalline structure composed of this compound and a co-former. Co-crystals can exhibit different physicochemical properties, including improved solubility and dissolution, compared to the drug alone.[7][8]

  • Optimizing Excipient Selection: The use of appropriate fillers, binders, and disintegrants can significantly influence the dissolution profile. For instance, hydrophilic excipients can aid in wetting and disintegration.[4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Variable dissolution profiles between batches. Inconsistent control over the manufacturing process leading to polymorphic changes of theophylline.Implement strict controls over moisture content and temperature during granulation and drying. Characterize the solid-state of the drug in each batch using techniques like PXRD or DSC.
Slower than expected dissolution rate. Formation of the less soluble theophylline monohydrate. Inappropriate excipient selection. High tablet hardness.Consider using a dry granulation or direct compression method to avoid water. Evaluate the impact of different hydrophilic excipients. Optimize the compression force to ensure adequate tablet disintegration.
Incomplete drug release. The drug may be trapped within a non-disintegrating matrix. Strong binding between the drug and an excipient.Re-evaluate the binder and matrix-forming agents. Consider incorporating a superdisintegrant. Investigate potential chemical interactions between the drug and excipients.
Initial rapid release followed by a slow-down (biphasic release). This could be due to the dissolution of surface drug followed by slower release from the tablet core.Consider formulation strategies that provide a more uniform drug distribution, such as solid dispersions.

Experimental Protocols

Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Deionized water

  • Dissolution medium (e.g., pH 7.4 phosphate buffer)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

  • USP Dissolution Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the solution:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve the weighed powders in a sufficient volume of methanol in a beaker with continuous stirring until a clear solution is obtained.

  • Solvent evaporation:

    • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying and sizing:

    • Once the solvent is completely evaporated, a solid mass will be formed.

    • Scrape the solid mass from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Characterization:

    • Perform solid-state characterization using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

  • In vitro dissolution study:

    • Perform dissolution testing using the USP paddle apparatus.

    • Use 900 mL of pH 7.4 phosphate buffer as the dissolution medium, maintained at 37 ± 0.5°C, with a paddle speed of 50 rpm.

    • At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

    • Analyze the samples for drug content using a UV-Vis spectrophotometer at the λmax of theophylline (approximately 271 nm).

Co-crystallization by Slurry Conversion Method

This protocol outlines the preparation of this compound co-crystals with a suitable co-former, such as a dicarboxylic acid, to improve dissolution.

Materials:

  • This compound

  • Co-former (e.g., Benzoic Acid)

  • Solvent (e.g., Methanol/water mixture)

  • Deionized water

  • Dissolution medium (e.g., pH 7.4 phosphate buffer)

Equipment:

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • USP Dissolution Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the slurry:

    • Accurately weigh equimolar amounts of this compound and the selected co-former.

    • Add the powders to a suitable solvent (e.g., a 1:5 v/v mixture of methanol and water) in a flask to form a suspension. The suspension density should be optimized for efficient conversion.

  • Slurry conversion:

    • Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow for the conversion of the initial components into co-crystals.

  • Isolation and drying:

    • Filter the suspension to isolate the solid co-crystals.

    • Wash the collected solids with a small amount of the cold solvent to remove any unreacted starting materials.

    • Dry the co-crystals in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of the co-crystal and its crystal structure using PXRD and DSC.

  • In vitro dissolution study:

    • Conduct dissolution testing as described in the solid dispersion protocol to evaluate the dissolution enhancement.

Data Presentation

Table 1: Effect of Formulation Strategy on Theophylline Dissolution

Formulation StrategyCarrier/Co-formerDrug:Carrier/Co-former RatioDissolution EnhancementReference
Solid DispersionEudragit® RS 100/RSPO-Sustained release over 24h
Co-crystalNicotinamide-Faster dissolution rate than pure theophylline[9]
Co-crystalBenzoic Acid1:1Formation of a new crystalline phase[8]

Table 2: Influence of Excipients on Theophylline Release from Microcapsules

ExcipientCompression Force Effect on Crushing StrengthRelease ProfileReference
LactoseIncreases with compressionRapid release[4]
HPC-HInitially reduces, then increases with compressionZero-order release[4]

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Weigh Theophylline Sodium Glycinate & Polymer dissolve Dissolve in Volatile Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grinding & Sieving dry->grind characterize Solid-State Characterization (PXRD, DSC) grind->characterize dissolution In Vitro Dissolution Study grind->dissolution end Enhanced Dissolution Formulation dissolution->end

Caption: Workflow for Solid Dispersion Preparation.

Experimental_Workflow_Co_crystallization cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Weigh Theophylline Sodium Glycinate & Co-former slurry Create Slurry in Solvent start->slurry stir Stir for 24-48h slurry->stir filter Filter & Wash stir->filter dry Vacuum Drying filter->dry characterize Solid-State Characterization (PXRD, DSC) dry->characterize dissolution In Vitro Dissolution Study dry->dissolution end Co-crystal Formulation with Improved Dissolution dissolution->end

Caption: Workflow for Co-crystal Preparation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Dissolution of Theophylline Sodium Glycinate Formulation polymorphism Polymorphic Transformation (Anhydrate to Monohydrate) start->polymorphism excipients Inappropriate Excipient Selection start->excipients process Manufacturing Process Issues start->process solid_dispersion Formulate as Solid Dispersion start->solid_dispersion Alternative Strategies cocrystal Formulate as Co-crystal start->cocrystal Alternative Strategies control_moisture Control Moisture & Temperature polymorphism->control_moisture dry_granulation Use Dry Granulation/ Direct Compression polymorphism->dry_granulation select_excipients Optimize Excipient (e.g., use hydrophilic excipients) excipients->select_excipients optimize_compression Optimize Compression Force process->optimize_compression end Improved Dissolution Rate control_moisture->end dry_granulation->end select_excipients->end optimize_compression->end solid_dispersion->end cocrystal->end

Caption: Troubleshooting Logic for Poor Dissolution.

References

Minimizing excipient interference in Theophylline Sodium Glycinate spectroscopic assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize excipient interference during the spectroscopic analysis of Theophylline Sodium Glycinate.

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength of maximum absorbance (λmax) for Theophylline?

According to the United States Pharmacopeia (USP), the wavelength of maximum absorbance for anhydrous theophylline in a water medium is approximately 272 nm.[1] However, the λmax can shift slightly depending on the solvent and pH of the medium. It is crucial to determine the λmax experimentally using a reference standard in the same solvent system as the sample.

Q2: Which common excipients are known to interfere with UV-Vis assays of Theophylline?

While many common fillers like lactose, mannitol, and cellulose do not absorb significantly in the UV range, certain excipients can cause interference.[2] Potential sources of interference include:

  • Coloring agents and dyes: Substances like FD&C Red #40, which may be present in liquid formulations, can have significant UV absorbance.[3]

  • Solubilizing agents and surfactants: Polysorbates can exhibit broad UV absorbance between 200-300 nm, which may overlap with theophylline's spectrum.[4]

  • Preservatives and other APIs: In combination therapies, other active ingredients like phenobarbital or guaifenesin will have their own absorbance spectra that can overlap with theophylline.[5][6]

  • Degradation products: Impurities from the degradation of either the API or the excipients can introduce interfering chromophores.

Q3: What are the primary spectroscopic methods to overcome excipient interference?

When excipients cause spectral overlap, direct UV-Vis spectrophotometry is insufficient. Advanced methods are required:

  • Derivative Spectrophotometry: This is a powerful technique for resolving overlapping spectral bands. By calculating the first, second, or even third derivative of the absorbance spectrum, it's possible to eliminate background interference and accurately quantify theophylline.[5][6][7] The "zero-crossing" technique, in particular, is used to find wavelengths where the interfering substance has zero derivative absorbance, allowing for precise measurement of the analyte.[6][8]

  • Ratio-Spectra Derivative Spectrophotometry: This method involves dividing the sample's spectrum by the spectrum of a standard, which can further enhance resolution in binary mixtures.[7]

  • High-Performance Liquid Chromatography (HPLC): While not a spectroscopic correction method itself, HPLC is the standard alternative for physically separating theophylline from interfering excipients before quantification with a UV detector.[6][7]

Troubleshooting Guide

Problem: My calibration curve has a poor correlation coefficient (R² < 0.999).
Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare a fresh stock solution and serial dilutions of the Theophylline reference standard. Use calibrated volumetric flasks and pipettes.
Instrument Instability Allow the spectrophotometer to warm up for at least 30 minutes. Perform a baseline correction with the blank solution before each set of measurements to correct for baseline drift.[9]
Non-Linear Detector Response Ensure your standard concentrations are within the linear range of the instrument. If absorbance values exceed ~1.5 AU, dilute the standards and samples accordingly.
Excipient Interference in Blank If using a placebo formulation for the blank, ensure it truly represents all excipients without the API. Insoluble excipients can cause light scattering.[10]
Problem: I'm observing a spectral shift in my sample's λmax compared to the standard.
Possible Cause Troubleshooting Step
pH Mismatch Theophylline's UV spectrum is pH-dependent. Ensure the pH of your sample solution is identical to that of your standard solutions.
Solvent Mismatch The solvent used to dissolve the sample must be the same as the one used for the standards and the blank.[9]
Overlapping Excipient Spectrum A strongly absorbing excipient can skew the apparent λmax. This is a clear indication that a more advanced method, like derivative spectrophotometry, is required.[9]
API-Excipient Interaction A chemical interaction between theophylline and an excipient could alter its chromophore. While less common, this possibility should be investigated if other causes are ruled out.
Problem: The calculated concentration of Theophylline is unexpectedly high or low.
Possible Cause Troubleshooting Step
Positive Interference (High Result) An excipient is absorbing at the analytical wavelength. Use a correction method like derivative spectroscopy or switch to an HPLC-based assay.[7][11]
Negative Interference (Low Result) Insoluble excipients may be scattering light, leading to artificially high baseline absorbance and inaccurate readings.[10] Centrifuge or filter the sample solution through a 0.45 µm filter before measurement.
Incomplete Drug Extraction Ensure the sample preparation method, as described in pharmacopeias, is followed precisely to achieve complete dissolution of theophylline from the formulation matrix.[1] This may involve specific solvents (e.g., ammonium hydroxide) or mechanical shaking.[1]
Incorrect Dilution Factor Double-check all dilution calculations in your experimental protocol. A simple mathematical error is a common source of inaccurate results.

Experimental Protocols

Protocol 1: Standard UV-Vis Spectrophotometric Assay (per USP guidance)

This protocol is suitable for formulations with no significant excipient interference at the analytical wavelength.

  • Standard Preparation: Prepare a stock solution of USP Theophylline Reference Standard (RS) in water (or the specified dissolution medium) of a known concentration (e.g., 20 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Transfer a portion of the powder, equivalent to a specific amount of theophylline, into a volumetric flask.

    • Follow the specific dissolution procedure outlined in the relevant USP monograph, which may involve adding water and ammonium hydroxide, shaking, and diluting to volume.[1]

    • Filter the solution, discarding the initial portion of the filtrate.[1]

    • Perform a final, accurate dilution of the filtrate with the dissolution medium to bring the concentration into the linear range of the calibration curve.

  • Blank Preparation: Use the same dissolution medium/solvent used for the sample and standard.

  • Measurement:

    • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).

    • Autozero the instrument with the blank solution.

    • Measure the absorbance of the Standard Preparation and the Sample Preparation at the wavelength of maximum absorbance, around 272 nm.[1]

  • Calculation: Calculate the amount of theophylline in the sample by comparing its absorbance to that of the standard.

Protocol 2: Second-Order Derivative Spectrophotometry for Interference Correction

This method is used when an excipient's spectrum overlaps with theophylline's zero-order spectrum.

  • Solution Preparation: Prepare the Standard, Sample, and Blank solutions as described in Protocol 1. Additionally, prepare a solution of the interfering excipient(s) (placebo) if available.

  • Spectral Acquisition:

    • Scan the Standard, Sample, and Placebo solutions from 200-400 nm.

    • Record the zero-order absorbance spectra for all solutions.

  • Data Processing:

    • Using the spectrophotometer's software, calculate the second derivative (d²A/dλ²) of each recorded spectrum. Set the delta-lambda (Δλ) value appropriately (e.g., 2 nm) to balance noise reduction and signal resolution.[8]

    • Overlay the second-derivative spectra of theophylline and the placebo.

  • Wavelength Selection:

    • Identify a wavelength where the placebo spectrum has a zero or minimal value (a "zero-crossing" point for the interferent) while theophylline exhibits a significant peak or trough.[8] For instance, a suitable wavelength for theophylline analysis in the presence of other APIs might be 244.20 nm.[8]

  • Quantification:

    • Create a calibration curve by plotting the second-derivative absorbance values of the standards at the selected analytical wavelength versus their concentrations.

    • Measure the second-derivative absorbance of the sample at this wavelength and determine its concentration from the calibration curve.

Visualizations

Troubleshooting Workflow for Spectroscopic Assays

G start Inaccurate or Unstable Spectroscopic Result check_instrument Step 1: Verify Instrument Performance (Warm-up, Baseline Correction) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_prep Step 2: Review Sample & Standard Preparation (Weighing, Dilutions, pH) prep_ok Preparation OK? check_prep->prep_ok spectral_analysis Step 3: Analyze Spectra (λmax Shift, Baseline Issues) interference Interference Suspected? spectral_analysis->interference problem_solved Problem Resolved instrument_ok->check_prep Yes fix_instrument Recalibrate / Service Instrument instrument_ok->fix_instrument No prep_ok->spectral_analysis Yes fix_prep Remake Standards & Samples prep_ok->fix_prep No interference->problem_solved No use_advanced Implement Advanced Method (e.g., Derivative Spec, HPLC) interference->use_advanced Yes fix_instrument->check_instrument fix_prep->check_prep use_advanced->problem_solved

Caption: A logical workflow for troubleshooting common issues in spectroscopic assays.

Concept of Derivative Spectroscopy for Interference Resolution

G cluster_0 Zero-Order Spectrum (A vs λ) cluster_1 Second-Order Spectrum (d²A/dλ² vs λ) a_api Theophylline a_exc Interferent a_mix Mixture process Apply Second Derivative (d²A/dλ²) a_mix->process a_point Overlapping Peaks (Quantification Error) d_api Theophylline d_exc Interferent d_mix Mixture zc Zero-Crossing Point d_mix->zc d_point Measure Theophylline Here (Interferent = 0) process->d_mix

Caption: How derivative spectroscopy resolves overlapping spectral signals.

References

Validation & Comparative

Comparative in vitro dissolution profile of Theophylline Sodium Glycinate and Aminophylline.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the in vitro dissolution profiles of Theophylline Sodium Glycinate and Aminophylline, two common theophylline salts used in pharmaceuticals. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the dissolution characteristics of these active pharmaceutical ingredients (APIs).

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its low aqueous solubility can limit its dissolution rate and subsequent absorption. To overcome this, more soluble salt forms have been developed. This guide focuses on two such salts:

  • This compound: An equilibrium mixture of theophylline sodium and glycine.

  • Aminophylline: A 2:1 complex of theophylline and ethylenediamine.

The in vitro dissolution profile is a critical quality attribute for solid oral dosage forms, providing insights into the rate and extent of drug release. This comparison will delve into the standardized dissolution methodologies for each compound and present a framework for their direct comparison.

Comparative Dissolution Data

ParameterThis compound TabletsAminophylline Tablets (uncoated/plain coated)
Dissolution Medium WaterWater
Apparatus USP Apparatus 1 (Basket)USP Apparatus 2 (Paddle)
Rotation Speed 100 rpm50 rpm
Time 45 minutes45 minutes
Acceptance Criteria Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved.Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved.
Wavelength for Analysis ~272 nm~269 nm

Note: The use of different apparatus and agitation rates in the official monographs prevents a direct comparison of the dissolution rates between the two products based solely on this information. A head-to-head study under harmonized conditions is necessary for a definitive comparison.

Experimental Protocols

To conduct a direct comparative in vitro dissolution study of this compound and Aminophylline, a harmonized experimental protocol is essential. The following proposed methodology aims to provide a standardized framework for such a comparison, drawing upon the principles outlined in the official monographs.

Proposed Harmonized Dissolution Protocol

This protocol is designed for the comparison of either the pure APIs (as powders) or their corresponding immediate-release tablets.

  • Apparatus: USP Apparatus 2 (Paddle). This is often preferred for immediate-release solid dosage forms.

  • Dissolution Medium: 900 mL of deaerated water.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Volume: Withdraw an adequate volume and replace with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the withdrawn samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

  • Analytical Method: Ultraviolet-Visible (UV-Vis) Spectrophotometry.

    • Wavelength: Determine the absorbance at the wavelength of maximum absorbance for theophylline in water (approximately 271 nm).

    • Quantification: Calculate the amount of theophylline dissolved at each time point by comparing the absorbance of the samples to that of a standard solution of known concentration of USP Theophylline Reference Standard.

Official USP Dissolution Protocols

For compendial testing, the following distinct protocols are mandated:

3.2.1. This compound Tablets

  • Apparatus: USP Apparatus 1 (Basket)

  • Medium: 900 mL of water

  • Rotation Speed: 100 rpm

  • Time: 45 minutes

  • Analysis: UV absorbance at ~272 nm.

3.2.2. Aminophylline Tablets (Uncoated or Plain Coated)

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: 900 mL of water

  • Rotation Speed: 50 rpm

  • Time: 45 minutes

  • Analysis: UV absorbance at ~269 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative dissolution study.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_comparison Comparison Prep_API Prepare API Powders or Tablets Start_Test Introduce Dosage Form into Medium Prep_API->Start_Test Prep_Media Prepare Dissolution Medium Prep_Media->Start_Test Prep_Apparatus Set up Dissolution Apparatus Prep_Apparatus->Start_Test Run_Test Run at Specified Conditions Start_Test->Run_Test Sampling Withdraw Samples at Time Points Run_Test->Sampling Filter_Sample Filter Samples Sampling->Filter_Sample Analyze_UV Analyze by UV-Vis Spectrophotometry Filter_Sample->Analyze_UV Calculate_Release Calculate % Drug Released Analyze_UV->Calculate_Release Plot_Profiles Plot Dissolution Profiles Calculate_Release->Plot_Profiles Compare_Profiles Compare f1/f2 Similarity Factors Plot_Profiles->Compare_Profiles

Caption: Workflow for Comparative In Vitro Dissolution Testing.

Logical Relationship of Components

The following diagram illustrates the relationship between theophylline and its salt forms.

Theophylline_Salts cluster_salts Salt Forms for Enhanced Solubility Theophylline Theophylline (API) Aminophylline Aminophylline (Theophylline + Ethylenediamine) Theophylline->Aminophylline forms complex with TSG This compound (Theophylline Sodium + Glycine) Theophylline->TSG forms mixture with

Caption: Relationship between Theophylline and its Salt Forms.

Conclusion

Both this compound and Aminophylline are designed to enhance the aqueous solubility of theophylline. While their official USP dissolution methods for tablet formulations differ in apparatus and agitation speed, a harmonized protocol using a paddle apparatus at 50 rpm in water would provide a robust basis for a direct in vitro comparison. Such a study would be invaluable for researchers and formulation scientists in selecting the most appropriate theophylline salt for a given drug delivery application and for ensuring product performance and bioequivalence. Further studies on the intrinsic dissolution rates of the pure APIs would also provide fundamental insights into their dissolution behavior.

Head-to-Head Bioavailability Analysis: Theophylline Sodium Glycinate vs. Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Pharmacokinetic Profiles

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of Theophylline Sodium Glycinate and standard theophylline formulations. Due to the absence of direct head-to-head comparative studies in the available literature, this analysis synthesizes data from separate studies to offer an informed, albeit indirect, comparison of their pharmacokinetic profiles.

This compound is a salt of theophylline designed to enhance solubility and potentially improve absorption.[1] This guide will examine available pharmacokinetic data to assess this theoretical advantage against established data for various oral theophylline formulations.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for theophylline following oral administration of this compound (from a combination product) and various standard theophylline formulations. It is crucial to note that this data is compiled from separate studies and is not the result of a direct comparative trial.

FormulationDoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Study Population
This compound (from this compound-Guaifenesin Tablet)Equivalent to Theophylline0.585 ± 0.205Not Reported0.762 ± 0.20418 Healthy Male Volunteers
Theophylline (Plain Uncoated Tablet)7.6 ± 0.4 mg/kg15.3 ± 0.72.0 ± 0.3Not Reported10 Asthmatic Adults
Theophylline (Oral Solution)7.3 ± 0.2 mg/kg14.6 ± 0.61.4 ± 0.3Not Reported10 Asthmatic Adults
Theophylline (Immediate-Release Capsule)200 mg<5% variation between 3 products1.3 - 1.4<5% variation between 3 products18 Healthy Male Volunteers[2]
Theophylline (Sustained-Release Tablet A)200 mgNot specifiedNot specifiedNot specified12 Healthy Male Volunteers[3]
Theophylline (Sustained-Release Tablet B)200 mgNot specifiedNot specifiedNot specified12 Healthy Male Volunteers[3]
Theophylline (Sustained-Release - Once Daily)600 mg7.66Not specifiedNot specified18 Healthy Male Volunteers[4]
Theophylline (Sustained-Release - Twice Daily)300 mg7.78Not specifiedNot specified18 Healthy Male Volunteers[4]

Experimental Protocols

The following is a generalized experimental protocol for a bioavailability study of an oral theophylline formulation, based on common methodologies cited in the literature.[2][3][5][6]

Study Design: A typical study would employ a randomized, crossover design.[3][6]

Participants: The study would enroll healthy, non-smoking adult volunteers who have provided informed consent.[2][3][6]

Procedure:

  • Screening: Participants would undergo a health screening to ensure they meet the inclusion criteria.

  • Dosing: After an overnight fast, participants would receive a single oral dose of the test formulation (this compound) or the reference formulation (theophylline).

  • Blood Sampling: Blood samples would be collected at predetermined intervals, for example: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[3]

  • Washout Period: A washout period of at least one week would separate the dosing periods to ensure complete elimination of the drug from the body before the next treatment is administered.[3]

  • Drug Analysis: The concentration of theophylline in the plasma or serum samples would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][6][7]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

Visualizations

experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis subject_pool Subject Pool screening Health Screening subject_pool->screening informed_consent Informed Consent screening->informed_consent eligible_subjects Eligible Subjects informed_consent->eligible_subjects randomization Randomization eligible_subjects->randomization period1 Period 1: - Overnight Fast - Dosing (Test or Reference) - Serial Blood Sampling randomization->period1 washout Washout Period (e.g., 1 week) period1->washout sample_processing Plasma/Serum Separation period1->sample_processing period2 Period 2: - Overnight Fast - Dosing (Alternate Formulation) - Serial Blood Sampling washout->period2 period2->sample_processing hplc_analysis HPLC Analysis sample_processing->hplc_analysis concentration_data Plasma Concentration Data hplc_analysis->concentration_data pk_parameters Calculation of: - Cmax - Tmax - AUC concentration_data->pk_parameters statistical_analysis Statistical Comparison pk_parameters->statistical_analysis bioavailability_report Bioavailability Report statistical_analysis->bioavailability_report

Caption: Experimental Workflow for a Bioavailability Study.

References

Validation of a bioanalytical method for Theophylline Sodium Glycinate in human plasma.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of theophylline in human plasma, a crucial step in the development of therapeutics like Theophylline Sodium Glycinate. The focus is on providing objective performance comparisons supported by experimental data from published studies.

Theophylline, a methylxanthine derivative, is widely used for its bronchodilator effects in respiratory diseases. Its narrow therapeutic window necessitates precise monitoring of its plasma concentrations. This guide explores and contrasts two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Bioanalytical Methods

The choice of a bioanalytical method hinges on factors such as sensitivity, selectivity, accuracy, precision, and sample throughput. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for theophylline analysis in human plasma, compiled from various validated studies.

Table 1: Linearity and Sensitivity Comparison
ParameterHPLC-UV MethodLC-MS/MS Method
Linear Dynamic Range 100 - 10,000 ng/mL[1]0.05 - 30 µg/mL (50 - 30,000 ng/mL)[2][3]
Lower Limit of Quantification (LLOQ) 100 ng/mL[1]50 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99> 0.99

Key Observation: LC-MS/MS methods generally offer a lower limit of quantification, providing higher sensitivity compared to HPLC-UV methods. This is particularly advantageous for studies requiring the measurement of low theophylline concentrations.

Table 2: Accuracy and Precision Data
ParameterHPLC-UV MethodLC-MS/MS Method
Intra-day Precision (%RSD) < 6.0%[1]< 13%[2]
Inter-day Precision (%RSD) 2.2 - 6.0%[1]< 13%[2]
Intra-day Accuracy (%RE) 94.3 - 98.0%[1]-8.8% to 9.7%[2]
Inter-day Accuracy (%RE) 95.4 - 98.2%[1]-8.8% to 9.7%[2]

Key Observation: Both methods demonstrate acceptable levels of precision and accuracy within the generally accepted regulatory limits (typically ±15% for precision and accuracy, and ±20% at the LLOQ).

Table 3: Recovery and Matrix Effect
ParameterHPLC-UV MethodLC-MS/MS Method
Recovery Information not available in the provided search results.Information not available in the provided search results.
Matrix Effect Generally less susceptible to ion suppression/enhancement.Prone to matrix effects which require careful evaluation and mitigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline typical experimental protocols for the HPLC-UV and LC-MS/MS methods.

HPLC-UV Method Protocol

A simple and rapid HPLC-UV method for the simultaneous quantification of theophylline has been developed and validated.[1]

  • Sample Preparation: A rapid sample preparation technique is employed. Although the specifics of the extraction are not detailed in the provided abstract, it is designed for high throughput.

  • Chromatographic Conditions:

    • Column: Reverse phase C18 column.[1]

    • Mobile Phase: Isocratic mobile phase (details not specified).[1]

    • Internal Standard: Hydrochlorothiazide.[1]

  • Detection:

    • Detector: Ultraviolet (UV) detector.[1]

    • Wavelength: 272 nm.[1]

LC-MS/MS Method Protocol

A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of theophylline and its metabolites.[2][3]

  • Sample Preparation: The method uses 0.2 mL of plasma sample.[2][3] The specific extraction method is not detailed in the abstract but is designed to be rapid and efficient.

  • Chromatographic Conditions:

    • Column: Gemini C18 column (50 mm × 4.60 mm, 5 μm).[2][3]

    • Chromatography: Reversed-phase chromatography.[2][3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[2][3]

    • Detection: Multiple Reaction Monitoring (MRM) mode.[2][3] Collision energies are modified to eliminate interference peaks.[2][3]

Workflow Visualization

The following diagram illustrates the general workflow for the validation of a bioanalytical method for this compound in human plasma.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Start dev_instrument Instrument Selection (HPLC-UV / LC-MS/MS) dev_start->dev_instrument dev_sample_prep Sample Preparation (PPT, LLE, SPE) dev_instrument->dev_sample_prep dev_chromatography Chromatographic Optimization dev_sample_prep->dev_chromatography dev_ms_params MS Parameter Optimization (for LC-MS/MS) dev_chromatography->dev_ms_params dev_end Optimized Method dev_ms_params->dev_end val_selectivity Selectivity & Specificity dev_end->val_selectivity val_linearity Linearity val_selectivity->val_linearity val_accuracy_precision Accuracy & Precision val_linearity->val_accuracy_precision val_recovery_matrix Recovery & Matrix Effect val_accuracy_precision->val_recovery_matrix val_stability Stability val_recovery_matrix->val_stability val_end Validated Method val_stability->val_end sa_sample_prep Sample Preparation val_end->sa_sample_prep sa_analysis Instrumental Analysis sa_sample_prep->sa_analysis sa_data_processing Data Processing sa_analysis->sa_data_processing sa_report Report Generation sa_data_processing->sa_report

References

A Comparative Guide to HPLC and UPLC Methods for Theophylline Sodium Glycinate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Theophylline Sodium Glycinate, a bronchodilator widely used in the treatment of respiratory diseases, requires robust analytical methods for quality control and research. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, offering insights into their respective performance, methodologies, and advantages.

Methodology and Experimental Protocols

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. This guide outlines the experimental protocols for both a conventional HPLC method and a modern UPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

The HPLC method is based on established protocols for Theophylline analysis, adapted for this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed for the separation.[1][2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution (e.g., 0.01M Sodium acetate) and an organic modifier (e.g., Methanol) in a ratio of 90:10 (v/v) is used.[2] The pH is adjusted to 3.5.[2]

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 272 nm.[2]

  • Injection Volume: A 20 µL injection volume is used.[4]

  • Standard Preparation: A standard solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

The UPLC method is a hypothetical adaptation designed to leverage the advantages of UPLC technology for faster and more efficient analysis.

  • Chromatographic System: A UPLC system equipped with a photodiode array (PDA) detector is used.

  • Column: A UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is selected for high-resolution separation.

  • Mobile Phase: A similar mobile phase composition to the HPLC method is used, but the gradient elution may be optimized for faster analysis.

  • Flow Rate: A higher flow rate, for instance, 0.5 mL/min, is employed, taking advantage of the smaller particle size of the stationary phase.

  • Detection: PDA detection is set at 272 nm.

  • Injection Volume: A smaller injection volume, typically 2 µL, is used.

  • Standard Preparation: Standard solutions are prepared in the same manner as for the HPLC method.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over HPLC lie in its speed, resolution, and sensitivity. The smaller particle size of the stationary phase in UPLC columns allows for faster separations without compromising efficiency.

ParameterHPLC MethodUPLC Method
Retention Time ~7.3 minutes[2]~1.5 minutes
Run Time ~15 minutes~3 minutes
Resolution GoodExcellent
Peak Tailing AcceptableMinimal
Solvent Consumption HighLow
Throughput LowerHigher
Limit of Detection (LOD) ~1 µg/mL[1]~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL[1]~0.3 µg/mL

Experimental Workflow and Logical Comparison

To visualize the cross-validation process and the comparative logic, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_validation Cross-Validation & Comparison prep Prepare this compound Standard and Sample Solutions hplc_inject Inject into HPLC System prep->hplc_inject uplc_inject Inject into UPLC System prep->uplc_inject hplc_separate Separation on C18 Column (4.6x250mm, 5µm) hplc_inject->hplc_separate hplc_detect UV Detection at 272nm hplc_separate->hplc_detect hplc_data Collect HPLC Data hplc_detect->hplc_data compare Compare Performance Parameters: - Retention Time - Resolution - Peak Shape - Sensitivity hplc_data->compare uplc_separate Separation on C18 Column (2.1x50mm, 1.7µm) uplc_inject->uplc_separate uplc_detect PDA Detection at 272nm uplc_separate->uplc_detect uplc_data Collect UPLC Data uplc_detect->uplc_data uplc_data->compare conclusion Method Selection & Validation Report compare->conclusion

Cross-validation workflow for HPLC and UPLC methods.

HPLC_vs_UPLC_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_common Common Goal hplc_speed Slower Analysis Time goal Accurate Quantification of This compound hplc_speed->goal Achieves hplc_resolution Good Resolution hplc_resolution->goal Achieves hplc_solvent Higher Solvent Consumption hplc_solvent->goal Less Efficient hplc_sensitivity Standard Sensitivity hplc_sensitivity->goal Achieves uplc_speed Faster Analysis Time uplc_speed->goal Achieves More Efficiently uplc_resolution Higher Resolution uplc_resolution->goal Achieves with Higher Quality uplc_solvent Lower Solvent Consumption uplc_solvent->goal More Efficient uplc_sensitivity Enhanced Sensitivity uplc_sensitivity->goal Achieves with Higher Precision

Logical comparison of HPLC and UPLC performance.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound reveals a clear advantage for the UPLC approach. While both methods are capable of accurately quantifying the analyte, UPLC offers significant improvements in terms of speed, resolution, and sensitivity. The reduced run times and lower solvent consumption associated with UPLC also contribute to a more cost-effective and environmentally friendly analytical workflow. For laboratories with high throughput requirements and a need for enhanced sensitivity, transitioning from HPLC to UPLC for this compound analysis is a strategic and beneficial decision. However, HPLC remains a robust and reliable option for laboratories where UPLC technology is not yet available. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.

References

A Comparative Analysis of Theophylline Sodium Glycinate Release from Diverse Sustained-Release Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro release of Theophylline Sodium Glycinate from various sustained-release matrices. The data presented herein is primarily based on studies conducted with theophylline, the active moiety of this compound. While the fundamental release mechanisms are expected to be similar, the specific release profiles for this compound may vary due to differences in solubility and other physicochemical properties. The information is intended to guide researchers and formulation scientists in the selection of appropriate polymers and formulation strategies for the development of sustained-release theophylline products.

Comparative Release Data of Theophylline from Sustained-Release Matrices

The following tables summarize the cumulative release of theophylline from different polymeric matrices. These studies utilize various formulation techniques and dissolution conditions, which should be considered when comparing the data.

Table 1: Theophylline Release from Hydrophilic Matrix Tablets (HPMC-based)

Formulation CodePolymer(s)Drug:Polymer Ratio% Drug Released at 8 hours% Drug Released at 12 hoursKey Findings
F-1HPMC K100M1:1~75%>90%Increasing polymer concentration and viscosity grade generally decreases the drug release rate.[1]
F-6HPMC K100M1:2~60%~77%Higher polymer content leads to a more controlled and sustained release profile.[1]
-HPMC K4M & HPMC K100M--F9 formulation showed prolonged release over 12 hoursA blend of different viscosity grades of HPMC can be used to achieve desired release profiles.[2]
-HPMC K-100 & Xanthan Gum-F1 & F2 failed to sustain release beyond 8 hoursF3 showed 98.12% release at 12 hoursThe combination of HPMC with other polymers like xanthan gum can effectively sustain drug release.

Table 2: Theophylline Release from Hydrophobic and pH-Dependent Matrix Tablets (Eudragit-based)

Formulation CodePolymer(s)Drug:Polymer Ratio% Drug Released at 6 hours% Drug Released at 24 hoursKey Findings
SD4Eudragit RS 1001:4<50%~95%Eudragit RS polymers can effectively sustain the release of theophylline over 24 hours.[3][4]
-Eudragit RS/RL Blends---The ratio of Eudragit RS (low permeability) to RL (high permeability) can be adjusted to modulate the drug release rate.
-Ethylcellulose & Eudragit RS4:6--A combination of ethylcellulose and Eudragit RS was found to be an optimal coating system for sustained-release theophylline pellets.

Table 3: Theophylline Release from Other Polymeric Matrices

Formulation CodePolymer(s)% Drug Released at 8 hours% Drug Released at 12 hoursKey Findings
-Chitosan-Prolonged release over 12 hoursChitosan, a natural polymer, can be a suitable matrix for sustained theophylline release.[2]
F2Carbopol 940P (30% drug load)--At higher drug loading (30% and 40%), a constant release rate (zero-order kinetics) was observed.
F3Carbopol 940P (40% drug load)--Carbopol 940P demonstrated its applicability in creating simple and effective controlled-release matrices.

Experimental Protocols

The following are generalized experimental protocols based on the reviewed literature for the formulation and evaluation of theophylline sustained-release matrix tablets.

Tablet Preparation

1. Wet Granulation Method: [1][2]

  • Blending: Theophylline, the matrix-forming polymer(s) (e.g., HPMC, Eudragit, Chitosan), and other excipients (e.g., fillers, binders) are accurately weighed and blended.

  • Granulation: A granulating fluid (e.g., isopropyl alcohol, purified water) is added to the powder blend to form a wet mass.

  • Sieving: The wet mass is passed through a sieve to form granules.

  • Drying: The granules are dried in an oven at a specified temperature.

  • Lubrication: The dried granules are blended with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc).

  • Compression: The lubricated granules are compressed into tablets using a tablet press.

2. Direct Compression Method:

  • Blending: Theophylline, the matrix-forming polymer(s), and other directly compressible excipients are blended.

  • Compression: The powder blend is directly compressed into tablets. This method is simpler and more cost-effective than wet granulation.

In Vitro Dissolution Studies
  • Apparatus: USP Dissolution Apparatus Type I (Basket) or Type II (Paddle) is commonly used.[5]

  • Dissolution Medium: The choice of dissolution medium depends on the desired pH environment for release testing. Commonly used media include:

    • 0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric fluid.[6]

    • Phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.

  • Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.

  • Agitation Speed: The basket or paddle is rotated at a specified speed, typically 50 or 100 rpm.[6]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh medium.

  • Analysis: The concentration of theophylline in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry.

Visualizations

The following diagrams illustrate key processes and relationships in the development of sustained-release theophylline matrix tablets.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_optimization Optimization A API and Excipient Selection B Pre-formulation Studies A->B C Formulation Method Selection (Wet Granulation / Direct Compression) B->C D Tablet Compression C->D E Physical Characterization (Hardness, Friability, etc.) D->E F In Vitro Dissolution Testing D->F G Kinetic Modeling of Release Data F->G H Data Analysis and Interpretation G->H I Formulation Refinement H->I I->C

Experimental workflow for sustained-release tablet development.

Release_Mechanism cluster_matrix Hydrophilic Matrix Tablet cluster_processes Key Processes cluster_factors Influencing Factors Matrix Tablet in Aqueous Medium Hydration Polymer Hydration & Swelling Matrix->Hydration Diffusion Drug Diffusion through Gel Layer Hydration->Diffusion Erosion Matrix Erosion Hydration->Erosion Release Drug Release Diffusion->Release Erosion->Release Polymer Polymer Properties (Viscosity, Concentration) Polymer->Hydration Drug Drug Properties (Solubility) Drug->Diffusion Formulation Formulation Variables (Excipients, Hardness) Formulation->Hydration Formulation->Erosion

Factors influencing drug release from a hydrophilic matrix.

References

In Vivo Correlation of Theophylline Sodium Glycinate Dissolution with Pharmacokinetic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Theophylline Sodium Glycinate and immediate-release Theophylline tablets, focusing on the correlation between their dissolution profiles and in vivo pharmacokinetic performance. Due to limited direct in vivo-in vitro correlation (IVIVC) studies on this compound oral solid dosage forms, this comparison is based on its known physicochemical properties and available pharmacokinetic data for theophylline compounds, contrasted with extensive data for conventional immediate-release theophylline tablets.

This compound is a salt of theophylline designed to enhance solubility, which is expected to lead to more rapid dissolution and absorption compared to the less soluble theophylline base.[1] This guide will explore the implications of this enhanced solubility on the pharmacokinetic profile, offering insights for formulation development and clinical application.

Comparative Dissolution and Pharmacokinetic Parameters

The following tables summarize the expected dissolution characteristics and reported pharmacokinetic parameters for this compound and a conventional immediate-release Theophylline tablet.

Table 1: Comparative In Vitro Dissolution Profile

ParameterThis compound (Immediate-Release)Theophylline (Immediate-Release)Rationale for Comparison
Solubility High water solubility[1]Sparingly soluble in waterThe glycinate salt significantly increases the aqueous solubility of theophylline.
Expected Dissolution Rate RapidSlower, dependent on formulationEnhanced solubility is a primary driver for faster dissolution.
Dissolution Medium Less dependent on pHDissolution can be influenced by pHThe salt form is likely to dissolve readily across the physiological pH range of the gastrointestinal tract.
USP Dissolution Test (Typical) Not specified; expected to meet rapid dissolution criteria (>85% in 15-30 min)USP Apparatus 2 (Paddle) at 50 rpm in 900 mL of water or pH 6.8 phosphate buffer.[2]Standardized methods for immediate-release theophylline provide a benchmark for comparison.

Table 2: Comparative In Vivo Pharmacokinetic Data

ParameterThis compound (Immediate-Release) - ExpectedTheophylline (Immediate-Release) - ReportedKey Differences and Implications
Bioavailability (F) High (approaching 100%)High (approaching 100%)[3][4]Both forms are well-absorbed, but the rate of absorption is the primary differentiator.
Time to Peak Concentration (Tmax) Shorter (estimated < 1 hour)1-2 hours[4][5]Faster dissolution of the glycinate salt is expected to lead to a quicker attainment of peak plasma concentrations.
Peak Plasma Concentration (Cmax) Potentially higherVariable, dose-dependent[6]A more rapid absorption rate could result in a higher Cmax for an equivalent dose.
Absorption Rate Constant (Ka) HigherModerateReflects the faster dissolution and absorption process.
Elimination Half-life (t½) ~3-9 hours (unaltered)[3][6]~3-9 hours[3][6]The salt form does not alter the inherent elimination kinetics of theophylline.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to generate the comparative data presented above are outlined below.

In Vitro Dissolution Testing Protocol

Objective: To compare the dissolution rate of this compound tablets with standard immediate-release Theophylline tablets.

Apparatus: USP Apparatus 2 (Paddle Method)[2]

Dissolution Medium:

  • 900 mL of deaerated water.

  • 900 mL of 0.1 N HCl (simulated gastric fluid).

  • 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the specified medium, maintained at 37 ± 0.5 °C.

  • Rotate the paddles at a speed of 50 rpm.[2]

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the theophylline concentration using a validated UV-spectrophotometric or HPLC method at a wavelength of approximately 272 nm.[2]

In Vivo Pharmacokinetic Study Protocol

Objective: To compare the rate and extent of absorption of this compound with a standard immediate-release Theophylline tablet in healthy human subjects.

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Subjects: A cohort of healthy, non-smoking adult volunteers.

Procedure:

  • Subjects are fasted overnight before drug administration.

  • In each study period, subjects receive a single oral dose of either the this compound tablet or the immediate-release Theophylline tablet with a standardized volume of water.

  • A washout period of at least one week separates the two treatment periods.

  • Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated, and theophylline concentrations are determined using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, Ka, t½) are calculated from the plasma concentration-time data.

Visualizing the In Vitro-In Vivo Correlation Workflow

The following diagrams illustrate the logical workflow for establishing an in vitro-in vivo correlation and the expected signaling pathway of theophylline.

IVIVC_Workflow cluster_invitro In Vitro Dissolution Study cluster_invivo In Vivo Pharmacokinetic Study cluster_correlation IVIVC Analysis A This compound Tablet C Dissolution Testing (USP Apparatus 2) A->C B Immediate-Release Theophylline Tablet B->C D Generate Dissolution Profiles (% Drug Released vs. Time) C->D J Correlate In Vitro Dissolution with In Vivo Absorption D->J E Oral Administration to Subjects F Blood Sampling at Timed Intervals E->F G Plasma Theophylline Concentration Analysis F->G H Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) G->H I Deconvolution of In Vivo Data to Obtain In Vivo Dissolution H->I I->J K Establish Level A, B, or C Correlation J->K

Caption: Workflow for establishing an in vivo-in vitro correlation.

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Inhibition Theophylline->PDE Adenosine Adenosine Receptor Antagonism Theophylline->Adenosine cAMP Increased intracellular cAMP PDE->cAMP Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Adenosine->Relaxation contributes to

Caption: Simplified signaling pathway of Theophylline.

Conclusion

This compound, due to its enhanced solubility, is anticipated to exhibit a more rapid dissolution profile compared to standard immediate-release theophylline tablets. This faster dissolution is expected to translate into a shorter Tmax and potentially a higher Cmax in vivo, although the overall bioavailability is likely to be comparable. For drug development professionals, this highlights the potential of this compound in formulations where rapid onset of action is desired. However, the potential for higher peak concentrations should be considered in the context of theophylline's narrow therapeutic index. Further direct comparative studies are warranted to definitively establish the in vivo-in vitro correlation for this compound oral solid dosage forms.

References

A Comparative Evaluation of Theophylline Sodium Glycinate and Aminophylline for Bronchospasm Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Theophylline Sodium Glycinate and Aminophylline, two commonly used bronchodilators, in the context of reversing bronchospasm. This document synthesizes available experimental data to evaluate their performance, outlines typical experimental protocols for their assessment, and illustrates the underlying signaling pathways.

Executive Summary

Both this compound and Aminophylline are salts of theophylline, the active pharmacological agent responsible for bronchodilation. Aminophylline is a combination of theophylline and ethylenediamine, which enhances its solubility in water, making it suitable for intravenous administration.[1][2] this compound is a salt of theophylline with glycine. The primary difference between these formulations lies in their composition and potentially in their pharmacokinetic profiles and adverse effect profiles due to the different solubilizing agents. The therapeutic efficacy in reversing bronchospasm is directly related to the achieved serum concentration of theophylline.[3]

Data Presentation: Comparative Pharmacokinetics and Efficacy

The following tables summarize quantitative data from studies comparing different theophylline formulations. While direct comparative studies between this compound and Aminophylline are limited in the provided search results, the data for theophylline and aminophylline can serve as a close surrogate for understanding their behavior.

Table 1: Pharmacokinetic Comparison of Intravenous Theophylline and Aminophylline

ParameterTheophyllineAminophyllineFindingSource
Serum Concentration-Time CurvesNearly IdenticalNearly IdenticalNo significant difference observed in pharmacokinetic parameters.[4]
Protein BindingNo Significant DifferenceNo Significant DifferenceBoth preparations exhibit similar binding to serum proteins.[4]

A study comparing intravenous administration of theophylline and aminophylline found almost identical concentration-time curves and no significant differences in pharmacokinetic parameters or protein binding.[4]

Table 2: Comparison of Theophylline Blood Concentrations After Intravenous Administration

FormulationMean Increase in Blood Theophylline Concentration (mg/L)FindingSource
Theodrip (a theophylline preparation)8.80 +/- 1.80No significant differences in the mean increases in blood theophylline concentration between the two preparations.[5]
Aminophylline8.81 +/- 2.15Similar increases in blood theophylline concentration were observed across different baseline theophylline levels.[5]

A study comparing a specific theophylline preparation (Theodrip) with aminophylline administered intravenously showed no significant difference in the resulting blood theophylline concentrations.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of comparative drug performance data. Below are generalized experimental protocols for assessing and comparing the effects of this compound and Aminophylline on bronchospasm reversal.

Protocol 1: In Vivo Assessment of Bronchodilation in an Animal Model
  • Animal Model: Guinea pigs are sensitized to an allergen (e.g., ovalbumin) to induce an allergic asthma model.

  • Induction of Bronchospasm: Sensitized animals are challenged with an aerosolized allergen to induce bronchospasm. Airway resistance is measured using a whole-body plethysmograph.

  • Drug Administration: Animals are divided into groups and administered equimolar doses of this compound, Aminophylline, or a placebo control intravenously.

  • Measurement of Bronchodilation: Airway resistance is continuously monitored for a set period post-administration. The percentage decrease in airway resistance from the peak bronchoconstriction is calculated to determine the extent and time course of bronchospasm reversal.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the serum theophylline concentrations and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 2: Human Clinical Trial for Acute Asthma Exacerbation
  • Patient Population: Patients presenting with acute asthma exacerbations are recruited. Baseline pulmonary function is assessed using spirometry (FEV1, FVC).

  • Randomization and Blinding: Patients are randomized in a double-blind manner to receive either intravenous this compound or Aminophylline at equivalent theophylline doses.

  • Treatment: The study drug is administered as a loading dose followed by a continuous infusion.

  • Efficacy Assessment: Spirometry is repeated at regular intervals (e.g., 30, 60, 120 minutes) to measure the improvement in FEV1.

  • Safety and Pharmacokinetic Monitoring: Vital signs are monitored continuously, and blood samples are drawn to measure serum theophylline concentrations and monitor for adverse effects.

Mandatory Visualization

Signaling Pathway of Theophylline-Mediated Bronchodilation

The bronchodilatory effect of theophylline is primarily mediated through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[6][7][8][9][10]

Theophylline_Pathway cluster_cell Smooth Muscle Cell cluster_receptor Receptor Interaction Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition A_Receptor Adenosine Receptor Theophylline->A_Receptor Antagonism cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesis Adenosine Adenosine Adenosine->A_Receptor Binding Bronchoconstriction Bronchoconstriction A_Receptor->Bronchoconstriction Activation

Caption: Theophylline's mechanism of action in bronchial smooth muscle cells.

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a typical workflow for a comparative clinical study of this compound and Aminophylline.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Acute Bronchospasm) Baseline Baseline Assessment (Spirometry, Vitals) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization TSG_Arm Theophylline Sodium Glycinate Infusion Randomization->TSG_Arm Amino_Arm Aminophylline Infusion Randomization->Amino_Arm Efficacy Efficacy Measurement (Serial Spirometry) TSG_Arm->Efficacy Safety Safety Monitoring (Adverse Events, Vitals) TSG_Arm->Safety PK_Analysis Pharmacokinetic Analysis (Blood Sampling) TSG_Arm->PK_Analysis Amino_Arm->Efficacy Amino_Arm->Safety Amino_Arm->PK_Analysis Data_Comparison Comparative Data Analysis Efficacy->Data_Comparison Safety->Data_Comparison PK_Analysis->Data_Comparison Conclusion Conclusion on Relative Efficacy and Safety Data_Comparison->Conclusion

Caption: A typical experimental workflow for a clinical comparison study.

References

Assessing the bioequivalence of different Theophylline Sodium Glycinate generic formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bioequivalence in Generic Theophylline Formulations

For Researchers, Scientists, and Drug Development Professionals

Theophylline, a methylxanthine derivative, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating careful consideration of the bioequivalence of its various generic formulations to ensure interchangeability with the innovator product.[1][2] This guide provides a comparative assessment of the bioequivalence of different theophylline generic formulations, supported by experimental data and detailed protocols.

Theophylline's mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscles.[1][3][4] It also acts as an antagonist of adenosine receptors, further contributing to bronchodilation and reduction of inflammation.[3][4]

Comparative Pharmacokinetic Data

The bioequivalence of generic drug products is determined by comparing their pharmacokinetic parameters, principally the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), with those of a reference product.[5][6] The following tables summarize pharmacokinetic data from various studies on different theophylline formulations.

Table 1: Pharmacokinetic Parameters of Sustained-Release Theophylline Formulations

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Study PopulationReference
Test (Sustained-Release)200 mgNot ReportedNot ReportedNot Reported12 Healthy Volunteers[5]
Reference (Sustained-Release)200 mgNot ReportedNot ReportedNot Reported12 Healthy Volunteers[5]
Formulation A (Once-daily)600 mg7.66Not Reported91.42% of Ref.18 Healthy Male Volunteers[7]
Formulation B (Twice-daily)300 mg q12h7.78Not ReportedReference18 Healthy Male Volunteers[7]
Asymmetric Dosing (a.m.)100 mg10.68 ± 1.80Not ReportedNot Reported10 Healthy Subjects[8]
Asymmetric Dosing (p.m.)400 mg9.72 ± 1.56Not ReportedNot Reported10 Healthy Subjects[8]

Table 2: Pharmacokinetic Parameters of Immediate-Release Theophylline Formulations

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Study PopulationReference
Product 1200 mg<5% difference1.3 - 1.4<5% difference18 Healthy Male Volunteers[9]
Product 2200 mg<5% difference1.3 - 1.4<5% difference18 Healthy Male Volunteers[9]
Product 3200 mg<5% difference1.3 - 1.4<5% difference18 Healthy Male Volunteers[9]
Theodel Tablet125-500 mgDose-dependentNot ReportedDose-dependentHealthy Adult Volunteers[10]

Experimental Protocols

The assessment of bioequivalence relies on standardized and rigorous experimental protocols. Below are outlines of typical methodologies employed in the evaluation of theophylline generic formulations.

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control tool and can be indicative of in vivo performance.[11]

  • Apparatus: USP Type II (Paddle) or Type I (Basket) apparatus is commonly used.[11][12]

  • Dissolution Media: The pH of the dissolution media is often varied to simulate the gastrointestinal tract. For instance, 0.1 N HCl (pH 1.2) for the initial phase, followed by phosphate buffer (pH 7.5).[11]

  • Rotation Speed: A typical rotation speed is 75 or 100 rpm.[11][12]

  • Sampling Times: Aliquots are withdrawn at specific time intervals (e.g., 1, 2, 3, 4, 6, and 10 hours) to determine the drug release profile.[11]

  • Analysis: The concentration of theophylline in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[5][12]

Bioequivalence Study Design

Bioequivalence studies are typically conducted in healthy volunteers to compare the pharmacokinetic profiles of the test and reference products.[5][13]

  • Study Design: A randomized, single-dose, two-treatment, two-period, crossover design is frequently employed.[5][14][15] For narrow therapeutic index drugs like theophylline, a fully replicate, four-period design may be recommended.[14]

  • Subjects: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled.[14][16]

  • Drug Administration: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast.[6] Fed studies may also be conducted to assess the effect of food on drug absorption.[14]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[16]

  • Pharmacokinetic Analysis: Plasma concentrations of theophylline are measured using a validated bioanalytical method (e.g., HPLC).[5][8] The key pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data.[6]

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC should fall within the acceptance range of 80-125% for the products to be considered bioequivalent.[13]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of theophylline and a typical experimental workflow for a bioequivalence study.

Theophylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine A2B Receptor Theophylline->AdenosineReceptor Blocks cAMP cAMP PDE->cAMP Breaks down ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation AdenosineReceptor->cAMP Inhibits AC Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bioequivalence_Study_Workflow cluster_protocol Study Protocol cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Randomization->Period1 Washout Washout Period Period1->Washout BloodSampling Serial Blood Sampling Period1->BloodSampling Period2 Period 2: Administer Crossover Treatment Washout->Period2 Period2->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation DrugAnalysis Bioanalysis (e.g., HPLC) PlasmaSeparation->DrugAnalysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) DrugAnalysis->PK_Parameters Stats Statistical Analysis (90% Confidence Intervals) PK_Parameters->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

References

A Comparative Guide to Cleaning Validation of Theophylline Sodium Glycinate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a cleaning method for Theophylline Sodium Glycinate, a water-soluble salt of Theophylline used in the treatment of respiratory diseases. Effective cleaning validation is a critical component of Good Manufacturing Practice (GMP) to prevent cross-contamination and ensure patient safety.[1][2][3] This document details a validated High-Performance Liquid Chromatography (HPLC) method for the detection of Theophylline residues and compares this approach with other potential cleaning and analytical methodologies.

Introduction to Cleaning Validation

Cleaning validation is the documented process of assuring that a cleaning procedure consistently removes residues of active pharmaceutical ingredients (APIs), excipients, and cleaning agents to predetermined acceptable levels.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate robust cleaning validation programs.[5] The selection of a cleaning method and the analytical techniques for residue detection are dependent on the physicochemical properties of the compound being removed, such as its solubility.[6] this compound's high water solubility suggests that aqueous-based cleaning agents should be effective.

Comparison of Cleaning and Analytical Methods

The choice of cleaning and analytical methods is a critical decision in a cleaning validation program. While a specific, validated HPLC method is detailed in this guide, it is important to consider alternative approaches.

Cleaning Methodologies

Effective cleaning can be achieved through various methods, each with its own set of advantages and disadvantages. The optimal choice depends on the scale of manufacturing, the nature of the equipment, and the properties of the product being cleaned.

Cleaning MethodDescriptionAdvantagesDisadvantages
Manual Cleaning Involves the disassembly of equipment and cleaning by hand using brushes, wipes, and cleaning solutions.Effective for complex equipment and hard-to-reach areas. Lower capital cost.Highly operator-dependent, leading to potential variability. Can be time-consuming.
Clean-In-Place (CIP) An automated method where cleaning solutions are circulated through the equipment without disassembly.Highly reproducible and less labor-intensive. Reduces operator exposure to cleaning agents.High initial investment. May not be suitable for all equipment types.
Clean-Out-of-Place (COP) Equipment parts are removed and cleaned in a designated area, often using an automated parts washer.More consistent than manual cleaning. Suitable for smaller parts that are difficult to clean in place.Requires disassembly and reassembly of equipment.
Analytical Methodologies

The analytical method must be sensitive enough to detect residues at or below the established acceptance limit.[7] High-Performance Liquid Chromatography (HPLC) is a widely used and specific method.[7][8] However, other techniques can also be employed.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Separates components of a mixture for identification and quantification.Highly specific and sensitive for the target analyte.[7][8]Can be time-consuming and requires specialized equipment and skilled operators.
Total Organic Carbon (TOC) Measures the total amount of organic carbon in a sample.A rapid and sensitive non-specific method. Useful for routine monitoring.[9]Does not identify the specific residue. Not suitable for insoluble compounds.
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.A relatively simple and cost-effective method.Lacks the specificity of HPLC and can be subject to interference from other substances.

Experimental Data: A Case Study with Theophylline

While specific cleaning validation data for this compound is not publicly available, the following data for Theophylline provides a robust example of the validation of an HPLC analytical method. The principles and procedures are directly applicable.

Validated HPLC Method for Theophylline Residue Analysis

A study has validated an HPLC method for the determination of Theophylline residues.[10]

ParameterResults
Linearity Range 0.024 to 120 µg/mL[10]
Inter-day Precision (RSD) 0.20% to 6.59%[10]
Inter-day Accuracy -7.18% to 0.93%[10]
Limit of Quantification (LOQ) 0.024 µg/mL[10]
Swab Recovery Study for Theophylline

Recovery studies are essential to demonstrate that the sampling method effectively removes the residue from the equipment surface.[9] In this study, a swabbing procedure using non-woven fabric swabs with ethanol was validated.[10]

Surface MaterialMean Recovery ± SD (n=3)
Stainless Steel 102.4% ± 2.2%[10]
Plastic 102.5% ± 1.5%[10]

Experimental Protocols

Detailed and well-documented experimental protocols are a cornerstone of a successful cleaning validation program.

Protocol for HPLC Method Validation

The validation of the analytical method should assess linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).[7][11]

Objective: To validate an HPLC method for the quantification of this compound residues.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water) and create a series of calibration standards through serial dilution.

  • Chromatographic Conditions:

    • Column: YMC AM12S05-1506WT or equivalent[10]

    • Mobile Phase: A suitable mixture, for example, acetonitrile, water, perchloric acid, and sodium perchlorate.[10]

    • Flow Rate: 1 mL/min[10]

    • Detection: UV at 271 nm[10]

  • Linearity: Inject the calibration standards and plot the peak area against concentration. Perform a linear regression analysis.

  • Precision: Analyze replicate preparations of a standard solution on the same day (intra-day) and on different days (inter-day) to assess the relative standard deviation (RSD).

  • Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo sample.

  • LOQ/LOD: Determine the lowest concentration of the analyte that can be reliably quantified and detected.

Protocol for Swab Sampling and Recovery Study

Objective: To validate a swab sampling method for the recovery of this compound from manufacturing equipment surfaces.

  • Coupon Preparation: Use coupons of representative equipment surface materials (e.g., stainless steel, plastic).

  • Spiking: Spike a known area (e.g., 10 cm x 10 cm) of the coupon with a known amount of this compound solution and allow it to dry.

  • Swabbing: Moisten a suitable swab (e.g., non-woven fabric) with a validated solvent (e.g., ethanol).[10] Swab the spiked area in a systematic pattern (e.g., horizontally, then vertically).

  • Extraction: Place the swab head in a vial containing a known volume of extraction solvent. Sonicate to ensure complete extraction of the analyte from the swab.

  • Analysis: Analyze the extract using the validated HPLC method.

  • Calculation: Calculate the percentage recovery by comparing the amount of analyte recovered from the swab to the amount initially spiked onto the coupon. A recovery of >80% is generally considered good.[12]

Visualizations

Cleaning Validation Workflow

The following diagram illustrates the typical workflow for a cleaning validation process.

CleaningValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DevelopCleaningProcedure Develop Cleaning Procedure SetAcceptanceCriteria Set Acceptance Criteria DevelopCleaningProcedure->SetAcceptanceCriteria DevelopAnalyticalMethod Develop & Validate Analytical Method SetAcceptanceCriteria->DevelopAnalyticalMethod ExecuteCleaning Execute Cleaning Procedure DevelopAnalyticalMethod->ExecuteCleaning Sampling Perform Sampling (Swab/Rinse) ExecuteCleaning->Sampling Analysis Analyze Samples Sampling->Analysis CompareResults Compare Results to Acceptance Criteria Analysis->CompareResults Decision Criteria Met? CompareResults->Decision FinalReport Issue Final Validation Report Decision->FinalReport Yes InvestigateFailure Investigate Failure Decision->InvestigateFailure No Revalidation Periodic Revalidation FinalReport->Revalidation InvestigateFailure->DevelopCleaningProcedure

Caption: A flowchart of the cleaning validation process.

Logical Relationship for Worst-Case Product Selection

In a multi-product facility, a "worst-case" product is often chosen for cleaning validation to represent other products. This diagram shows the factors influencing this decision.

WorstCaseSelection Solubility Solubility in Cleaning Agent WorstCase Worst-Case Product Selection Solubility->WorstCase Toxicity Toxicity (Health-Based Exposure Limit) Toxicity->WorstCase Cleanability Difficulty to Clean Cleanability->WorstCase

Caption: Factors for worst-case product selection.

Conclusion

The validation of a cleaning method for this compound is a critical regulatory requirement that ensures product quality and patient safety. This guide has provided a framework for this process, highlighting a validated HPLC method for Theophylline as a strong case study. While direct comparative data for this compound is limited, the principles outlined for comparing different cleaning and analytical methods provide a scientific basis for selecting and validating the most appropriate approach for a given manufacturing scenario. A robust cleaning validation program should be built on sound scientific principles, thorough experimental validation, and comprehensive documentation.

References

Safety Operating Guide

Navigating the Safe Disposal of Theophylline Sodium Glycinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Theophylline Sodium Glycinate, ensuring compliance with regulatory standards and minimizing environmental impact.

This compound, a bronchodilator used in the treatment of respiratory diseases, requires careful handling and disposal. While not classified as a hazardous material for transport, adherence to proper disposal protocols is mandatory to prevent environmental contamination and ensure workplace safety.[1]

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound should always be in accordance with federal, state, and local regulations.[1] The primary governing body in the United States is the Environmental Protection Agency (EPA), which outlines regulations under the Resource Conservation and Recovery Act (RCRA).[2][3]

Step 1: Classification of Waste

The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by regulatory agencies or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous material for shipping.[1] However, waste generators must consult state and local regulations for a complete and accurate classification.[1]

Step 2: Segregation of Waste

Proper segregation is key to managing pharmaceutical waste effectively. This compound waste should be segregated from other waste streams, such as sharps, biohazards, and chemotherapy waste.[4] Use designated and clearly labeled pharmaceutical waste containers.[4]

Step 3: Disposal of Non-Hazardous Pharmaceutical Waste

For this compound classified as non-hazardous, the following procedures apply:

  • Do Not Sewer: Under no circumstances should non-hazardous pharmaceutical waste be flushed down the drain or disposed of in waterways.[1][5] This is to prevent the introduction of active pharmaceutical ingredients into the aquatic environment.[6]

  • Approved Waste Disposal Plant: The recommended method of disposal is to send the material to a licensed and approved waste disposal plant.[1][7][8] This often involves incineration at a permitted facility.[2]

  • Solid Waste Landfill: In some cases, disposal in a solid waste landfill may be permissible, but this must be in accordance with all state and/or local environmental regulations.[5]

  • Reverse Distribution: For unopened and unexpired products, consider using a reverse distributor.[4][5] This process allows for the return of pharmaceuticals for potential credit and ensures proper disposal by the distributor.[5]

Step 4: Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, it is essential to wear appropriate personal protective equipment to avoid skin and eye irritation, as well as respiratory irritation from dust.[1] This includes:

  • Protective gloves[1][9]

  • Safety goggles or eye protection[1][9]

  • Appropriate laboratory clothing[9]

  • Use in a well-ventilated area to avoid breathing dust or fumes[1]

Step 5: Decontamination and Container Disposal

  • Decontamination: After handling, thoroughly wash hands and any exposed skin.[1]

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in the same manner as the chemical itself.[1][10]

Quantitative Data on Theophylline Disposal

While specific quantitative data on the disposal of this compound is limited, the following table summarizes relevant information regarding its properties and environmental considerations.

ParameterValue/InformationSource
UN Number Not hazardous material[1]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant.[1][7]
Aquatic Toxicity (Theophylline) LC50 - Leuciscus idus (Golden orfe) - 100 mg/l - 96 h[10]
Aquatic Toxicity (Theophylline) EC50 - Daphnia magna (Water flea) - 178 mg/l - 48 h[10]
Biodegradability (Theophylline) 90 - 100 % - Readily biodegradable (aerobic, 22 days)[10]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the waste classified as hazardous under local/state regulations? A->B C Dispose as Hazardous Pharmaceutical Waste B->C Yes E Dispose as Non-Hazardous Pharmaceutical Waste B->E No D Follow specific hazardous waste procedures (e.g., licensed hauler, manifest) C->D J End D->J F Is the product unopened and unexpired? E->F G Consider Reverse Distributor F->G Yes H Segregate in designated non-hazardous pharmaceutical waste container F->H No G->J I Arrange for disposal at an approved waste disposal plant (e.g., incineration) H->I I->J

References

Essential Safety and Operational Guide for Handling Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for researchers, scientists, and drug development professionals handling Theophylline Sodium Glycinate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Profile: this compound is a water-soluble salt combining theophylline and sodium glycinate, utilized in pharmaceuticals for its bronchodilator properties. It is typically an off-white to white crystalline powder.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation of the powder.[1][2]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Always use powder-free gloves. For tasks with a higher risk of contamination, consider double-gloving.[3][4]
Eye and Face Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against dust and splashes.[1][4][5]
Body Protection Laboratory coat or disposable gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][3][4]
Respiratory Protection NIOSH-approved respiratorUse a respirator if working outside of a chemical fume hood or in an area with inadequate ventilation, especially when handling the powder.[2][6]

Hazard Identification and First Aid

This compound is classified as a hazardous substance with the following risk and safety phrases:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

In the event of exposure, immediate first aid is critical. The following table outlines the procedures for different exposure routes.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Operational Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container integrity Preparation Preparation and Weighing (in Fume Hood) Storage->Preparation Transport in secondary containment Handling Experimental Use Preparation->Handling Use appropriate PPE Decontamination Decontamination of Surfaces and Equipment Handling->Decontamination Clean spills immediately Disposal Waste Disposal Decontamination->Disposal Segregate waste

Caption: Operational workflow for handling this compound.

Procedural Steps:

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area. Wear appropriate PPE during unpacking.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible substances and sources of ignition.[1][2] The storage area should be clearly labeled and access restricted.

  • Preparation and Weighing: All handling of the powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] Minimize the generation of dust.[2]

  • Experimental Use: Always wear the prescribed PPE when handling the substance. Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2][3]

  • Decontamination: Clean and decontaminate all surfaces and equipment that have come into contact with this compound immediately after use.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, regional, and national environmental and pharmaceutical regulations.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

cluster_waste Waste Streams cluster_disposal Disposal Pathway Unused_Product Unused Product Segregation Segregate as Hazardous Chemical Waste Unused_Product->Segregation Contaminated_PPE Contaminated PPE (Gloves, Gowns, etc.) Contaminated_PPE->Segregation Empty_Containers Empty Containers Empty_Containers->Segregation Collection Collection in Labeled, Sealed Containers Segregation->Collection Final_Disposal Dispose via Approved Waste Disposal Plant Collection->Final_Disposal

Caption: Disposal plan for this compound waste.

Disposal Procedures:

  • Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as hazardous chemical waste.

  • Collection:

    • Unused Product: Collect in a clearly labeled, sealed container.

    • Contaminated PPE: Place used gloves, gowns, and other disposable items in a designated, sealed waste bag or container.[3]

    • Empty Containers: Rinse empty containers thoroughly before disposal, collecting the rinse water as hazardous waste. Scratch out all personal and chemical information on the label of the empty container to protect privacy.[8]

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, following all applicable regulations.[2][9] If a take-back program is not available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[8][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.